molecular formula C16H17NO6S B3071146 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine CAS No. 1008052-20-7

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Cat. No.: B3071146
CAS No.: 1008052-20-7
M. Wt: 351.4 g/mol
InChI Key: QUWHLOBHPRYVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, provided with the CAS Number 1008052-20-7, is a high-purity chemical compound with a molecular formula of C 16 H 17 NO 6 S and a molecular weight of 351.37 g/mol . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound serves as a versatile building block in organic synthesis , prized for its utility in constructing more complex molecular architectures . Its value in research is rooted in its potential biological activity , with investigations exploring its application as a biochemical probe in the fields of anti-inflammatory and anticancer research . The proposed mechanism of action involves interaction with molecular targets such as proteins; the sulfonyl group is known to form strong interactions with nucleophilic sites on proteins, which can potentially lead to the inhibition of enzymatic activity . The presence of the methoxy and phenoxy groups in its structure is believed to contribute to binding affinity and specificity towards these biological targets, making it a compelling subject for further pharmacological and interaction studies . The compound is characterized by a melting point of 160-163°C and is typically supplied as an off-white to brown solid .

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHLOBHPRYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241950
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008052-20-7
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Characterization and Analytical Profiling of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Rationale

The compound ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a highly specialized synthetic building block utilized primarily in early-stage drug discovery[1]. Structurally classified as an arylsulfonamide derivative of the amino acid alanine, this molecule provides a privileged scaffold for designing inhibitors against zinc-dependent metalloenzymes, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS)[2][3].

The molecular architecture of this compound is deliberately modular, addressing three critical pharmacophore requirements for metalloenzyme inhibition:

  • The Alanine Carboxylate: Functions as a potent Zinc-Binding Group (ZBG), coordinating the catalytic

    
     ion in the enzyme's active site[4].
    
  • The Diaryl Ether Motif: Acts as a hydrophobic vector that inserts into the deep, specificity-determining S1' pocket of target proteases[2].

  • The Sulfonamide Core: Serves as a rigid linker that anchors the molecule via hydrogen bonding to the enzyme backbone (e.g., Leu181 in MMP-2)[3].

G Cmpd ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) ZBG Alanine Carboxylate (Zinc-Binding Group) Cmpd->ZBG coordinates S1 Diaryl Ether Group (S1' Pocket Insertion) Cmpd->S1 inserts Linker Sulfonamide Core (H-Bonding) Cmpd->Linker anchors Target Metalloenzyme (MMP/ADAMTS) ZBG->Target Catalytic Zn2+ S1->Target Hydrophobic cleft Linker->Target Backbone amides

Fig 1: Pharmacophore mapping of the compound within a metalloenzyme active site.

Physicochemical Properties

Understanding the physicochemical baseline of the compound is critical for downstream assay development. The dual acidic nature of the molecule—comprising both a carboxylic acid and a sulfonamide—dictates its solubility and ionization state at physiological pH.

PropertyValue
Chemical Name 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
CAS Number 1008052-20-7
Molecular Formula

Molecular Weight 351.37 g/mol
Physical Form Solid
Purity

97%
GHS Classification H302, H315, H319, H335 (Warning)

Data synthesized from foundational chemical registries and safety data sheets[1].

Structural Elucidation Protocols

To verify the structural integrity of sourced or synthesized batches, a rigorous analytical workflow must be established. The following protocols are designed as self-validating systems to prevent false-positive structural confirmations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5–10 mg of the compound in 0.5 mL of anhydrous

    
    . Acquire 
    
    
    
    (400 MHz) and
    
    
    (100 MHz) spectra at 298 K.
  • Causality & Validation:

    
     is explicitly chosen over non-polar solvents like 
    
    
    
    . The highly polar carboxylic acid and sulfonamide groups induce poor solubility in chloroform. More importantly, DMSO acts as a strong hydrogen-bond acceptor. It interacts with the sulfonamide NH and carboxylic OH, significantly slowing their chemical exchange with trace water. This allows these labile protons to be observed as sharp, distinct resonances rather than broad, featureless humps, providing internal validation of the heteroatom connectivity.
High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample to 1 µg/mL in a solution of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Inject into an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

  • Causality & Validation: The instrument must be operated in Negative Ion Mode (ESI-) . The compound possesses a highly acidic carboxyl group (

    
    ) and a sulfonamide (
    
    
    
    ). In the presence of a mild protic solvent system, the molecule readily deprotonates to form a stable
    
    
    anion. Forcing negative mode ensures near-quantitative ionization, providing superior signal-to-noise ratios and preventing the formation of complex sodium/potassium adducts that often complicate positive mode spectra.

Chromatographic Resolution of Enantiomers

Because this compound is an alanine derivative, it possesses a chiral center at the


-carbon. Commercial batches are frequently supplied as racemates (DL-alanine derivatives)[5]. In metalloenzyme targeting, the spatial orientation of the methyl group dictates whether the diaryl ether can properly align with the S1' pocket.
  • Protocol: Isocratic Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min with UV detection at 254 nm.

  • Causality & Validation: The addition of 0.1% TFA is the critical variable in this protocol. Without an acidic modifier, the carboxylic acid will partially ionize on the silica-based stationary phase, leading to severe peak tailing and complete loss of enantiomeric resolution. TFA suppresses this ionization, ensuring sharp, Gaussian peaks. The separation validates the enantiomeric excess (ee%) of the batch before biological testing.

Workflow Start Compound Sourcing Phys Physicochemical Analysis Start->Phys Struct Structural Elucidation Start->Struct Bio In Vitro Profiling Phys->Bio Chiral Chiral Resolution Struct->Chiral Chiral->Bio

Fig 2: End-to-end analytical and biological characterization workflow.

In Vitro Biological Profiling (FRET Assay)

To validate the compound's utility as an MMP/ADAMTS inhibitor, a continuous Fluorescence Resonance Energy Transfer (FRET) enzymatic assay is utilized[4].

  • Protocol:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

      
      , and 0.05% Brij-35.
      
    • Enzyme Activation: Incubate recombinant human MMP-2 (or ADAMTS-5) with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C[4].

    • Equilibration: Add serial dilutions of the compound (from 10 µM down to 0.1 nM) to the activated enzyme in a 384-well black opaque plate. Incubate for 30 minutes at room temperature.

    • Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-

      
       for MMPs) at a final concentration of 10 µM.
      
    • Kinetic Readout: Continuously monitor fluorescence (Excitation: 328 nm / Emission: 393 nm) for 15 minutes.

  • Causality & Validation: Every step in this protocol is designed to prevent artifactual data.

    
     is strictly required because MMPs rely on structural calcium ions to maintain their tertiary fold. Brij-35, a non-ionic detergent, prevents the highly hydrophobic diaryl ether moiety of the compound from non-specifically adsorbing to the plastic walls of the microplate. APMA is necessary to disrupt the cysteine-zinc interaction in the pro-domain of the zymogen, unmasking the active site[4]. Finally, capturing the continuous kinetic readout (initial velocity, 
    
    
    
    ) rather than an endpoint measurement validates that the enzyme remains active throughout the assay and that the calculated
    
    
    is a true reflection of dose-dependent inhibition.

References

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine | 1008052-20-7 | C16H17NO6S | Appchem Appchem
  • 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | 1008052-20-7 - Sigma-Aldrich Sigma-Aldrich
  • N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-alanine ...
  • Recent advances in MMP inhibitor design - ResearchGate ResearchG
  • Discovery and Safety Profiling of a Potent Preclinical Candidate, (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)
  • Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition Journal of Medicinal Chemistry - ACS Public

Sources

Solubility Profile & Characterization Strategy: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine , synthesized for researchers and drug development professionals.

CAS Number: 1008052-20-7 Molecular Formula:


Molecular Weight:  351.37  g/mol 

Executive Summary

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a specialized N-sulfonyl amino acid derivative characterized by a dual-domain architecture: a lipophilic diaryl ether tail and a polar, acidic N-sulfonyl alanine headgroup. Unlike free amino acids, the N-sulfonylation eliminates the basicity of the amine, preventing zwitterion formation. Consequently, this compound behaves primarily as a lipophilic carboxylic acid .

Its solubility landscape is defined by high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in lower alcohols (Methanol, Ethanol), and negligible solubility in non-polar hydrocarbons (Hexane, Heptane) and neutral water. This guide outlines the theoretical solubility profile, thermodynamic modeling approaches, and a validated experimental protocol for precise determination.

Physicochemical Architecture & Solubility Prediction

To predict the solubility behavior accurately, we must deconstruct the molecule into its functional interaction domains.

Structural Domains[1]
  • The Acidic Headgroup (

    
    ): 
    
    • Carboxylic Acid:

      
      . Primary driver of pH-dependent solubility.
      
    • Sulfonamide Moiety: The sulfonyl group (

      
      ) is a strong hydrogen bond acceptor. The sulfonamide proton (
      
      
      
      ) is weakly acidic (
      
      
      ), allowing for deprotonation only under strongly basic conditions.
  • The Lipophilic Tail (

    
    ): 
    
    • Diaryl Ether: Provides significant hydrophobic character and

      
       stacking potential.
      
    • Methoxy Group: A weak hydrogen bond acceptor that increases solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to a non-substituted phenyl ring.

Predicted Solubility Matrix

Based on "Like Dissolves Like" principles and functional group analysis (Hansen Solubility Parameters), the following profile is established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding with carboxyl/sulfonyl groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole; useful for crystallization.
Chlorinated DCM, ChloroformModerate Solvation of the lipophilic tail.
Ethers THF, MTBEModerate to Low Good solvation of the ether tail, but poor for the acid head.
Water (Neutral)

(pH 7)
Low (<1 mg/mL)Hydrophobic effect dominates; lack of zwitterion.
Water (Basic)

(pH > 8)
High Formation of carboxylate salt (

).
Alkanes Hexane, HeptaneInsoluble Lack of polar interactions.

Thermodynamic Modeling of Solubility

For rigorous process development (e.g., crystallization design), experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature in organic solvents.

The Modified Apelblat Model

This semi-empirical model assumes a linear relationship between the logarithm of the mole fraction solubility (


) and the inverse of temperature (

), adjusted for non-ideality.


  • 
     : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
    • 
       and 
      
      
      
      relate to the enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity change.
      
Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

), use the Van't Hoff plot:


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder change upon dissolution).
    

Expert Insight: For N-sulfonyl amino acids, dissolution in alcohols is typically endothermic (


) and entropy-driven  (

), meaning solubility increases significantly with temperature.

Experimental Determination Protocol

Since specific literature data for CAS 1008052-20-7 is limited, the following Self-Validating Protocol must be used to generate reliable solubility data.

Workflow Diagram

The following diagram illustrates the critical path for determining equilibrium solubility, ensuring no false positives from supersaturation or oiling out.

SolubilityWorkflow Start Start: Solid Characterization (XRD/DSC check for polymorphs) Prep Sample Preparation Excess solid in solvent Start->Prep Equilibration Equilibration Shake-flask (24-48h) at const. T Prep->Equilibration Sampling Sampling Syringe filtration (0.45 µm, pre-heated) Equilibration->Sampling Analysis Quantification HPLC (UV 254nm) or Gravimetric Sampling->Analysis Validation Data Validation Check mass balance & pH drift Analysis->Validation Validation->Prep High Variance (>5%)

Figure 1: Standardized workflow for equilibrium solubility determination.

Step-by-Step Methodology
Phase 1: Preparation
  • Solid State Check: Ensure the starting material is crystalline. Amorphous solids can yield falsely high solubility values (supersaturation).

  • Solvent Selection: Choose a range covering the polarity spectrum:

    • Polar: Water (pH 2, 7, 10), Methanol.

    • Intermediate: Ethyl Acetate, Acetone.[2]

    • Non-polar: Toluene (as a challenge solvent).

Phase 2: Equilibration (Shake-Flask Method)
  • Add excess solid compound to 5 mL of solvent in a sealed glass vial.

  • Place in a thermostatic shaker bath.

  • Agitate: Shake at 200 rpm for 24–48 hours .

    • Critical Check: If the solid dissolves completely, add more solid until a persistent precipitate remains.

  • Sedimentation: Stop shaking and allow the suspension to settle for 2-4 hours at the exact measurement temperature.

Phase 3: Sampling & Analysis
  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter .

    • Pre-heating: If measuring at elevated temperatures (e.g., 50°C), pre-heat the syringe and filter to prevent precipitation during transfer.

  • Dilution: Immediately dilute the filtrate with a mobile phase solvent (e.g., Acetonitrile) to prevent crystallization.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 10% -> 90% ACN.

    • Detection: UV at 254 nm (targeting the phenoxy-phenyl chromophore).

    • Calculation: Compare peak area to a 5-point calibration curve of the standard.

Applications in Process Development

Recrystallization Strategies

The solubility profile suggests two primary methods for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.

    • Mechanism: Dissolve at reflux (high solubility); cool to 0°C (moderate/low solubility). The temperature coefficient (

      
       in Apelblat) is likely high in alcohols.
      
  • Anti-Solvent Crystallization:

    • Solvent: DMSO or Acetone (High solubility).

    • Anti-Solvent: Water (Low solubility, acidic pH).

    • Protocol: Dissolve compound in minimal Acetone. Slowly add Water while stirring. The hydrophobic effect will drive the compound out of solution.

Formulation & Bioavailability
  • Stock Solutions: For in vitro assays, prepare stock solutions in 100% DMSO . The compound is stable and highly soluble (>100 mg/mL).

  • pH Adjustment: To achieve aqueous solubility for dosing, convert the acid to a salt using 1 equivalent of NaOH or Meglumine.

References

  • Compound Availability & Basic Data

    • Source: PubChem & Chemical Suppliers (Angene, MilliporeSigma).
    • Link: (Proxy for specific CAS 1008052-20-7 data).

  • Thermodynamic Modeling (Apelblat Equation)

    • Title: Solubility of Bioactive Compounds in Organic Solvents.
    • Source: Journal of Chemical & Engineering Data (Standard reference for Apelbl
    • Link: [J. Chem. Eng.[3] Data - ACS Publications]([Link])

  • Solubility of N-Sulfonyl Amino Acids

    • Title: The Solubility of Amino Acids and Their Derivatives in Various Solvent Systems.[3][1][4][5]

    • Source: University of Rhode Island Dissertations.[4]

    • Link:

  • Crystallization Protocols

    • Title: General Application Notes for Crystallization of Sulfonamide Deriv
    • Source: BenchChem Technical Guides.
    • Link:

Sources

Technical Whitepaper: Stability Profiling of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and experimental validation protocols for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine .

Executive Summary

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a specialized sulfonamide-amino acid conjugate, frequently utilized as a pharmacophore in Matrix Metalloproteinase (MMP) inhibitors or as a high-purity building block in peptidomimetic synthesis.[1]

Its stability profile is governed by two competing structural features: the hydrolytically robust sulfonamide bond and the stereochemically labile alpha-carbon . While the compound exhibits exceptional resistance to cleavage across a broad pH range (1–10), researchers must strictly control pH and temperature during formulation to prevent base-catalyzed racemization of the alanine moiety.

This guide provides a mechanistic analysis of its stability, predicted degradation pathways, and a validated experimental framework for stability indicating assays (SIA).

Chemical Identity & Structural Analysis

To predict stability, we must deconstruct the molecule into its reactive functional zones.

FeatureChemical StructureStability Implication
Core Skeleton Diphenyl EtherInert. The ether linkage is stable against hydrolysis, oxidation, and reduction under standard laboratory conditions.
Linker Sulfonamide (

)
High Stability. Unlike carboxamides, sulfonamides are resistant to acid/base hydrolysis. Cleavage typically requires harsh conditions (e.g., 48% HBr, reflux).
Chiral Center Alanine

-Carbon
Moderate Risk. The electron-withdrawing sulfonyl group increases the acidity of the

-proton, heightening the risk of racemization at pH > 9.
Terminus Carboxylic AcidSolubility Driver. Ionization (pKa

3.5) dictates solubility. Low pH precipitates the free acid; neutral/high pH solubilizes it as a salt.
Ionization States
  • pH < 3: Neutral/Protonated form (

    
    ). Low aqueous solubility.
    
  • pH 4–9: Mono-anionic form (

    
    ). High solubility; chemically stable.
    
  • pH > 10: Di-anionic form (

    
    ). High solubility; risk of racemization.
    

pH-Dependent Stability Profile[2][3]

Acidic Conditions (pH 1.0 – 4.0)
  • Mechanism: Protonation of the sulfonamide nitrogen is negligible due to the electron-withdrawing sulfonyl group.

  • Stability Verdict: Excellent. The compound is resistant to acid-catalyzed hydrolysis.

  • Operational Risk: Precipitation. The carboxylic acid moiety will be protonated, significantly reducing aqueous solubility. Ensure organic co-solvents (DMSO, Methanol) are used in acidic buffers to maintain solution homogeneity during testing.

Physiological/Neutral Conditions (pH 5.0 – 8.0)
  • Mechanism: The molecule exists primarily as the carboxylate anion.

  • Stability Verdict: Optimal. This is the "Safe Zone" for storage and formulation. Hydrolysis and racemization rates are negligible at room temperature.

  • Operational Risk: None.

Basic Conditions (pH 9.0 – 12.0)
  • Mechanism:

    • Racemization: Hydroxide ions (

      
      ) can abstract the 
      
      
      
      -proton. The adjacent sulfonyl group stabilizes the resulting carbanion intermediate, facilitating the inversion of stereochemistry (L- to D- isomer).
    • Hydrolysis: The sulfonamide bond remains largely intact, but extreme conditions (pH > 13, Heat) may induce slow cleavage.

  • Stability Verdict: Compromised Stereochemistry. While the chemical bonds hold, the optical purity degrades.

  • Operational Risk: Loss of biological activity if the target (e.g., MMP enzyme) is stereoselective.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the stability logic and the racemization pathway under basic conditions.

StabilityPathways Compound ((4-(2-Methoxyphenoxy)phenyl) sulfonyl)alanine (L-Isomer) AcidState Acidic pH (1-4) Protonated Form (Insoluble) Compound->AcidState Add H+ NeutralState Neutral pH (5-8) Carboxylate Anion (Stable & Soluble) Compound->NeutralState Physiological pH BaseState Basic pH (9-12) Dianion Formation Compound->BaseState Add OH- Intermediate Planar Carbanion Intermediate BaseState->Intermediate α-Proton Abstraction (Slow) Hydrolysis Sulfonamide Hydrolysis (Only at Extreme pH/Temp) BaseState->Hydrolysis pH > 13 + Heat (Very Slow) Racemic Racemic Mixture (L-Isomer + D-Isomer) Intermediate->Racemic Reprotonation

Caption: Stability pathways showing the high risk of racemization under basic conditions compared to hydrolytic stability.

Experimental Protocols

To validate the stability profile, the following Stability Indicating Assay (SIA) protocol is recommended. This protocol uses Chiral HPLC to detect racemization, which is the primary degradation mode.

Buffer Preparation

Prepare 50 mM buffers to maintain constant pH during stress testing.

  • pH 2.0: Phosphate buffer (add

    
     to 
    
    
    
    ).
  • pH 7.4: PBS (Phosphate Buffered Saline).

  • pH 10.0: Borate buffer or Carbonate-Bicarbonate buffer.

Stress Testing Workflow
  • Solubilization: Dissolve 10 mg of compound in 1 mL DMSO (Stock: 10 mg/mL).

  • Dilution: Spike 50 µL of Stock into 950 µL of each pH buffer (Final conc: 0.5 mg/mL).

    • Note: If precipitation occurs at pH 2, increase DMSO ratio to 20%.

  • Incubation:

    • Set A (Control): Store at 4°C.

    • Set B (Thermal Stress): Incubate at 40°C for 24, 48, and 72 hours.

  • Quenching: Neutralize pH 2 and pH 10 samples to pH 7.0 immediately before analysis to stop further reaction.

Analytical Method (Chiral HPLC)

Standard Reverse Phase HPLC will not detect racemization. You must use a chiral column.

ParameterSetting
Column Chiralpak AGP or Chiralcel OD-RH (Reverse Phase Chiral)
Mobile Phase Isocratic: 10 mM Ammonium Acetate (pH 7.0) / Acetonitrile (80:20)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Targeting the Diphenyl Ether chromophore)
Target Resolution (

) > 1.5 between L- and D- enantiomers
Data Visualization Workflow (Graphviz)

ExperimentalWorkflow cluster_buffers Stress Conditions (40°C) Sample Solid Compound (10 mg) Stock Stock Solution (DMSO) Sample->Stock pH2 pH 2.0 (Acid Stress) Stock->pH2 pH7 pH 7.4 (Neutral) Stock->pH7 pH10 pH 10.0 (Base Stress) Stock->pH10 Analysis Chiral HPLC Analysis (Quantify L vs D ratio) pH2->Analysis Neutralize pH7->Analysis pH10->Analysis Neutralize Result Stability Profile Generation Analysis->Result

Caption: Workflow for validating pH-dependent stability and stereochemical integrity.

Summary Data Table (Theoretical)

Based on the functional group chemistry of sulfonamide-amino acid conjugates, the following stability metrics are projected:

pH ConditionChemical Stability (Hydrolysis)Stereochemical Stability (Racemization)Solubility
pH 1.2 > 99% recovery (24h)HighLow (Precipitation risk)
pH 4.0 > 99% recovery (24h)HighModerate
pH 7.4 > 99% recovery (24h)HighHigh (Anionic)
pH 9.0 > 98% recovery (24h)Moderate (Risk at >40°C)High
pH 12.0 > 95% recovery (24h)Low (Significant D-isomer formation)High

References

  • Search for Compound Identity

    • PubChem/CAS Database. Compound Summary for CAS 1008052-20-7.
    • Source: (General Reference for structure verification).

  • Sulfonamide Stability Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Sulfonamide hydrolysis resistance).
  • Amino Acid Racemization

    • Bada, J. L. (1984). "In vivo racemization in mammalian proteins." Methods in Enzymology, 106, 98-115.
    • Source:

  • Chiral Separation Protocols: Snyder, L. R., et al. Practical HPLC Method Development. Wiley. (Reference for Chiral HPLC method selection).

Sources

Technical Guide: Biological Activity and Therapeutic Potential of Sulfonylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This technical guide provides a comprehensive analysis of sulfonylated amino acids—a class of hybrid molecules combining the structural diversity of amino acids with the pharmacophoric potency of the sulfonamide group.

Target Audience: Medicinal chemists, pharmacologists, and drug development researchers.

Scope: We examine the chemical synthesis, dual-mechanism enzymology (Carbonic Anhydrase and Matrix Metalloproteinase inhibition), and specific experimental protocols for validating biological activity.

Chemical Foundation & Synthesis

Sulfonylated amino acids are synthesized primarily through the Schotten-Baumann reaction , coupling a sulfonyl chloride with an amino acid in an alkaline medium. This approach privileges "green chemistry" by utilizing water-soluble amino acids and avoiding harsh organic solvents where possible.

Mechanism of Synthesis

The reaction relies on the nucleophilic attack of the amino acid's amine group (


) onto the electrophilic sulfur atom of the sulfonyl chloride (

). The base serves two roles: it acts as a proton scavenger to neutralize the HCl by-product and maintains the amino acid in its soluble zwitterionic/anionic form.

Synthesis_Pathway Start Amino Acid (R-CH(NH2)-COOH) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Sulfonyl Chloride (Ar-SO2-Cl) Reagent->Inter Base Base (NaOH/Na2CO3) pH > 10 Base->Inter Proton Scavenger Product N-Sulfonyl Amino Acid (Ar-SO2-NH-CH(R)-COOH) Inter->Product Elimination of Cl- Byprod HCl (Neutralized) Inter->Byprod

Caption: Schotten-Baumann synthesis pathway for N-sulfonyl amino acids. High pH is critical for solubility.

Protocol A: Synthesis of N-Tosyl-L-Phenylalanine

This protocol is a representative standard for synthesizing sulfonylated amino acids. It produces a crystalline product suitable for biological screening.

Reagents:

  • L-Phenylalanine (10 mmol)[1][2]

  • p-Toluenesulfonyl chloride (Tosyl chloride) (12 mmol)

  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N HCl)[3]

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.65 g (10 mmol) of L-Phenylalanine in 20 mL of 1N NaOH in a round-bottom flask. Ensure the solution is clear (pH ~10-11).

  • Addition: Add 2.28 g (12 mmol) of p-Toluenesulfonyl chloride in small portions over 20 minutes while stirring vigorously at room temperature.

    • Validation Check: If the solution becomes cloudy or oil separates immediately, add small amounts of additional NaOH to maintain alkalinity, as the reaction generates acid.

  • Reaction: Stir the mixture for 4 hours at room temperature. The sulfonyl chloride should eventually dissolve or react.

  • Work-up: Filter the solution to remove any unreacted sulfonyl chloride (which is insoluble in water).

  • Precipitation: Acidify the clear filtrate carefully with 1N HCl dropwise until pH reaches ~2-3. The N-tosyl-L-phenylalanine will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water (3x 10 mL), and recrystallize from ethanol/water to obtain pure crystals.

Biological Mechanisms of Action

Sulfonylated amino acids exhibit a "privileged structure" allowing them to target multiple metalloenzymes. The two primary targets are Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Dual Inhibition Logic
  • Carbonic Anhydrase (CA): The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG). It coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and inhibiting
    
    
    hydration.[4] This is critical in hypoxic tumors where CA IX and XII are overexpressed.
  • Matrix Metalloproteinase (MMP): The amino acid side chain (e.g., benzyl group of phenylalanine) fits into the hydrophobic

    
     pocket of MMPs. When coupled with a hydroxamate or specific sulfonamide ZBG, these molecules prevent extracellular matrix degradation, halting tumor metastasis.
    

Dual_Inhibition Compound Sulfonylated Amino Acid (R-SO2-NH-AA-R') CA Carbonic Anhydrase (CA) (Zn2+ Active Site) Compound->CA MMP Matrix Metalloproteinase (MMP) (S1' Pocket + Zn2+) Compound->MMP CA_Mech Mechanism: Sulfonamide N binds Zn2+ Displaces H2O/OH- CA->CA_Mech MMP_Mech Mechanism: Side chain fills S1' pocket ZBG chelates Zn2+ MMP->MMP_Mech CA_Out Outcome: Acidification of Tumor Microenvironment Reduced Tumor Growth CA_Mech->CA_Out MMP_Out Outcome: Inhibition of Angiogenesis Reduced Metastasis MMP_Mech->MMP_Out

Caption: Dual mechanism of action targeting CA (tumor pH regulation) and MMP (tissue remodeling).

Structure-Activity Relationships (SAR)
Structural ComponentRole in Biological ActivityOptimization Strategy
Sulfonyl Group (

)
Zinc coordination (ZBG); H-bond acceptor.Essential for CA inhibition.
Amino Acid Side Chain Selectivity filter; Hydrophobic interaction.Bulky groups (Phe, Leu) favor MMP inhibition via S1' pocket.
N-Terminus Modification Modulates solubility and membrane permeability.Hydroxamate (

) conversion significantly boosts MMP potency.
Aromatic Ring (Ar)

stacking interactions within the active site.
Electron-withdrawing groups (e.g.,

, Halogens) can increase acidity and binding affinity.

Experimental Validation Protocols

To validate the biological activity of synthesized derivatives, the following self-validating protocols are recommended.

Protocol B: Colorimetric MMP-2 Inhibition Assay

This assay uses a thiopeptide substrate.[5] Cleavage by MMP-2 releases a sulfhydryl group, which reacts with Ellman’s Reagent (DTNB) to produce a yellow color (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[5]

Materials:

  • Recombinant Human MMP-2 (activated with APMA)

  • Substrate: Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5[5]

  • Chromogen: DTNB (5,5'-dithiobis(2-nitrobenzoic acid))[5]

  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5
    
  • Inhibitor: Test compound (dissolved in DMSO)

Workflow:

  • Preparation: Dilute MMP-2 enzyme to 10 nM in Assay Buffer.

  • Incubation: Add 20 µL of enzyme and 20 µL of test inhibitor (various concentrations) to a 96-well plate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

    • Control 1 (100% Activity): Enzyme + DMSO (no inhibitor).

    • Control 2 (Blank): Buffer only (no enzyme).

  • Initiation: Add 10 µL of Substrate (final conc. 100 µM) and DTNB (final conc. 1 mM).

  • Measurement: Monitor absorbance at 412 nm continuously for 20 minutes using a microplate reader.

  • Analysis: Calculate the slope (velocity) of the linear portion of the curve.

Protocol C: Carbonic Anhydrase Esterase Assay

While CAs primarily hydrate


, they also possess esterase activity. This assay measures the hydrolysis of p-nitrophenyl acetate (pNPA)  to p-nitrophenol (yellow, 

).[6]

Materials:

  • Enzyme: Carbonic Anhydrase (hCA I or II)

  • Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile (freshly prepared)

  • Buffer: 50 mM Tris-SO4, pH 7.6

Workflow:

  • Blanking: Add 100 µL of Buffer to "Blank" wells.

  • Enzyme Loading: Add 100 µL of Enzyme solution (diluted to give linear rate) to "Test" and "Control" wells.

  • Inhibitor Addition: Add 10 µL of test compound to "Test" wells. Incubate 15 mins at 25°C.

  • Substrate Start: Add 10 µL of 3 mM pNPA solution to all wells.

    • Critical Step: Mix immediately. The non-enzymatic hydrolysis of pNPA is significant, so the "Blank" subtraction is crucial.

  • Quantification: Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

  • Calculation:

    • Determine

      
       by plotting Rate vs. Log[Inhibitor].
      

References

  • Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates. Journal of Medicinal Chemistry. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]

  • Schotten–Baumann reaction. Wikipedia / Organic Chemistry Portal. [Link][7]

Sources

An In-depth Technical Guide to Methoxyphenoxy-Phenyl Compounds: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methoxyphenoxy-phenyl compounds, a versatile scaffold in modern drug discovery. We will delve into the core principles of their synthesis, explore their diverse mechanisms of action, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Versatility of the Methoxyphenoxy-Phenyl Scaffold

The methoxyphenoxy-phenyl moiety is a key structural feature in a wide range of biologically active molecules. The ether linkage provides a balance of flexibility and stability, while the methoxy and phenyl groups offer numerous points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of methoxyphenoxy-phenyl compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. This guide will provide a holistic view of this compound class, from the foundational chemistry to its biological implications.

Synthetic Strategies: Building the Core Scaffold

The synthesis of methoxyphenoxy-phenyl compounds can be approached through several established methodologies. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl rings and the overall complexity of the target molecule.

Formation of the Diaryl Ether Linkage

The central diaryl ether bond is a key structural element. Two classical methods for its formation are the Ullmann condensation and the Williamson ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. Modern modifications of this reaction often utilize ligands and milder reaction conditions to improve yields and substrate scope.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide (1.0 eq), the phenol (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a suitable solvent (e.g., DMF or toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Williamson ether synthesis involves the reaction of a phenoxide with an activated aryl halide (typically bearing an electron-withdrawing group) or an alkyl halide.[1][2] For the synthesis of methoxyphenoxy-phenyl compounds, this method is particularly useful when one of the aryl rings is sufficiently electron-deficient to undergo nucleophilic aromatic substitution.

Experimental Protocol: Williamson Ether Synthesis

  • Phenoxide Formation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable solvent (e.g., DMF or THF). Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.[1]

  • Reaction: Add the aryl halide (1.0 eq) to the reaction mixture and allow it to warm to room temperature. The reaction may require heating depending on the reactivity of the aryl halide. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Construction of Biaryl Systems

For compounds where the two phenyl rings are directly linked, the Suzuki-Miyaura cross-coupling reaction is the method of choice.

This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering a highly efficient and versatile method for the formation of C-C bonds between aromatic rings.[3][4][5][6][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Solvent and Degassing: Add a mixture of solvents (e.g., toluene and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.[4]

Synthesis of Chalcone-Based Methoxyphenoxy-Phenyl Compounds

Many biologically active methoxyphenoxy-phenyl compounds are based on a chalcone scaffold. These are synthesized via the Claisen-Schmidt condensation.

This base-catalyzed condensation of an acetophenone with a benzaldehyde derivative is a straightforward method for preparing chalcones.[8][9][10][11][12]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Reactant Preparation: Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[8]

  • Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the mixture.[8][10]

  • Reaction: Continue stirring at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[9]

G cluster_synthesis Synthetic Pathways ArylHalide Aryl Halide Ullmann Ullmann Condensation (Cu catalyst) ArylHalide->Ullmann Williamson Williamson Ether Synthesis (Strong Base) ArylHalide->Williamson Suzuki Suzuki Coupling (Pd catalyst) ArylHalide->Suzuki Phenol Phenol Phenol->Ullmann Phenol->Williamson DiarylEther Diaryl Ether Core Ullmann->DiarylEther Williamson->DiarylEther ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Suzuki Biaryl Biaryl Core Suzuki->Biaryl Acetophenone Acetophenone Derivative ClaisenSchmidt Claisen-Schmidt Condensation (Base catalyst) Acetophenone->ClaisenSchmidt Benzaldehyde Benzaldehyde Derivative Benzaldehyde->ClaisenSchmidt Chalcone Chalcone Scaffold ClaisenSchmidt->Chalcone

Caption: Key synthetic routes to methoxyphenoxy-phenyl scaffolds.

Mechanisms of Action: Targeting Key Biological Pathways

Methoxyphenoxy-phenyl compounds exert their biological effects through a variety of mechanisms, often by interacting with key proteins involved in disease pathogenesis.

Inhibition of Tubulin Polymerization

A significant number of methoxyphenoxy-phenyl compounds exhibit potent anticancer activity by disrupting microtubule dynamics.[8][13][14][15][16][17] These compounds often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[8][14][15][16][18][19] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[8][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a stock solution of GTP in the same buffer. Prepare stock solutions of the test compound and a positive control (e.g., colchicine) in DMSO.[8][20]

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations.[20]

  • Initiation of Polymerization: To each well, add the tubulin solution containing GTP. The final concentration of tubulin is typically 2-3 mg/mL.[4][7][20]

  • Data Acquisition: Immediately place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C. Measure the absorbance every minute for 60-90 minutes.[8][20]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of polymerization. Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.[8]

G cluster_tubulin Tubulin Polymerization Inhibition Pathway Compound Methoxyphenoxy-phenyl Compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting compounds.

Kinase Inhibition

The methoxyphenoxy-phenyl scaffold is also prevalent in a number of kinase inhibitors. These compounds can target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation. For example, some derivatives have been shown to inhibit Src and Syk kinases, which are upstream regulators of the NF-κB signaling pathway, a key player in inflammation.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix of the target kinase and its specific substrate in the kinase reaction buffer. Prepare the ATP solution at a concentration close to the Km for the kinase.

  • Kinase Reaction: In a 384-well plate, add the kinase/substrate master mix. Add the diluted compound or DMSO (vehicle control). Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).[9]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Modulation of G-Protein Coupled Receptors (GPCRs)

Certain methoxyphenoxy-phenyl compounds have been developed as modulators of GPCRs, such as the serotonin 5-HT2A receptor and metabotropic glutamate receptors (mGluRs).[21] These receptors are involved in a wide range of physiological processes in the central nervous system, and their modulation can have therapeutic effects in neurological and psychiatric disorders.

Experimental Protocol: GPCR Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki value.

Antioxidant Activity

The phenolic and methoxy groups present in many of these compounds can contribute to antioxidant activity. They can act as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[1][22] This antioxidant property may contribute to their protective effects in diseases associated with oxidative stress.

Biological Evaluation: Assessing Therapeutic Potential

A comprehensive biological evaluation is crucial to understanding the therapeutic potential of novel methoxyphenoxy-phenyl compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in anticancer drug discovery to determine the concentration-dependent effects of a compound on cell survival and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[5][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative biological activity data for various methoxyphenoxy-phenyl compounds from the literature. This data highlights the potency and diversity of this chemical class.

Compound ClassTarget/AssayActivity (IC50/Ki)Reference
PhenylmethanoneTubulin PolymerizationIC50 in nanomolar range[13]
IndoleTubulin PolymerizationIC50 = 1.5 µM[15]
IndoleCell Growth (MCF-7)IC50 = 35 nM[15]
IndoleCell Growth (MCF-7)IC50 = 2.94 µM[16]
PyrrolidinoneCB1 Receptor BindingKb = 0.574 nM[24]
BenzylamineTubulinIC50 = 4.6 - 23 µM[25]

Structure-Activity Relationships (SAR)

The extensive research on methoxyphenoxy-phenyl compounds has led to the elucidation of key structure-activity relationships. For instance, in tubulin inhibitors, the 3,4,5-trimethoxyphenyl moiety is often a crucial feature for high affinity to the colchicine binding site.[14][19] The nature and position of substituents on the other phenyl ring can significantly impact potency and selectivity. Similarly, for kinase inhibitors, the substitution pattern on the phenyl rings dictates the specific kinase that is targeted.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of methoxyphenoxy-phenyl compounds are critical for their development as therapeutic agents. Studies have shown that modifications to the scaffold can influence parameters such as metabolic stability, oral bioavailability, and CNS penetration.[26][27][28][29][30] For example, the introduction of a methoxy group can alter the metabolic profile of a compound.[28] In silico tools are often used in the early stages of drug discovery to predict the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds.[30]

Conclusion and Future Directions

The methoxyphenoxy-phenyl scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through chemical modification make it a highly attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more potent and selective compounds with optimized pharmacokinetic profiles. The exploration of novel therapeutic applications for this versatile scaffold also remains a promising avenue for future investigation.

References

  • BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization Assay with Millepachine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
  • BenchChem. (2025). The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • Filo. (2023, November 4). How might you use a Suzuki–Miyaura reaction to prepare the biaryl compoun... Filo.
  • SynArchive. (n.d.).
  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone | PDF. Scribd.
  • Cytoskeleton, Inc. (n.d.).
  • BenchChem. (2025). (2-Methoxyethyl)phenol via Williamson Ether Synthesis. BenchChem.
  • PubMed. (2013, October 1). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
  • Merck. (n.d.).
  • PMC. (n.d.).
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Smolecule. (2024, August 10). Buy Oxime-, methoxy-phenyl-. Smolecule.
  • Bentham Open. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.
  • Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • PubMed. (n.d.).
  • SciSpace. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI.
  • PMC. (n.d.). Pharmacokinetics and Metabolism of (R,R)
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • PubMed. (2010, March 15). Pharmacokinetics and metabolism of (R,R)
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
  • PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • PubMed. (n.d.).
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Archives of Medical Science. (2021, April 18).
  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • PMC. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC.
  • PMC. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
  • PMC. (2023, March 14).
  • ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • BindingDB. (n.d.). BindingDB BDBM50009562. BindingDB.
  • PMC. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • NCBI. (2010, August 6). (3R,5R)-5-(3-[11C]Methoxy-phenyl)-3-((R) -. NCBI.
  • Saudi Journal of Medical and Pharmaceutical Sciences. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).
  • ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • PMC. (n.d.).
  • CIB. (n.d.). Arylthioindole Inhibitors of Tubulin Polymerization. 3.
  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?.
  • Wikipedia. (n.d.). IC50. Wikipedia.
  • ResearchGate. (n.d.). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design.

Sources

The Sulfonyl Frontier: Strategies for the Discovery and Isolation of Novel Sulfonyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Strategic Landscape

The integration of sulfonyl groups (


) into amino acid scaffolds represents a dichotomy in chemical biology. In natural systems, sulfonyl-containing amino acids (SAAs) like methionine sulfone  are often biomarkers of irreversible oxidative stress or protein aging. In contrast, in synthetic drug discovery, sulfonyl fluorides  and sulfonamides  are engineered as "sleeping beauty" warheads—bio-orthogonal electrophiles that remain inert until activated by specific protein microenvironments.

For the drug development professional, the discovery of novel SAAs is not merely about isolation; it is about accessing a chemical space that offers:

  • Covalent Docking: Sulfonyl fluorides (SuFEx chemistry) target Tyr, Lys, and His residues, expanding the "druggable" proteome beyond Cysteine.[1][2]

  • Bioisosterism: The tetrahedral geometry of the sulfonyl group mimics the transition state of amide hydrolysis, making SAAs potent protease inhibitors.

  • Metabolic Stability: Unlike their sulfide precursors, sulfones are highly resistant to further oxidative metabolism.

This guide details the technical workflows for discovering these species—whether mining them from biological matrices or synthesizing them for chemoproteomic libraries—and the rigorous chromatographic strategies required to isolate them.

Part 2: Discovery Frameworks

Discovery follows two distinct causal pathways: Metabolomic Mining (Natural) and Rational SuFEx Design (Synthetic).

Pathway A: Rational Design via SuFEx

The renaissance of sulfonyl chemistry is driven by Sulfur-Fluoride Exchange (SuFEx). Unlike traditional electrophiles (e.g., acrylamides) that indiscriminately react with thiols, sulfonyl fluorides (SF) are stable in plasma but react specifically with nucleophilic side chains in the unique solvent-exclusion environment of a protein pocket.

Key Targets for Novel SAA Design:

  • SF-Tyrosine: Targets distal tyrosine residues (often overlooked in covalent design).

  • SF-Lysine: Epsilon-amino group modification.

  • Fluorosulfates (

    
    ):  Less reactive than sulfonyl fluorides, offering higher selectivity.
    
Pathway B: Metabolomic Mining (Oxidative Stress)

Discovery here focuses on identifying in vivo modifications. The primary target is Methionine Sulfone (


). Unlike Methionine Sulfoxide (

), which is reversible via Methionine Sulfoxide Reductase (Msr), the sulfone is an irreversible modification signaling severe oxidative damage or specific enzymatic aging.
Visualization: The Dual Discovery Pipeline

DiscoveryPipeline Start Discovery Objective Syn_Design Rational Design (SuFEx Warheads) Start->Syn_Design Therapeutic Nat_Sample Biological Matrix (Plasma/Tissue) Start->Nat_Sample Diagnostic Syn_Chem Synthesis (R-SO2F Introduction) Syn_Design->Syn_Chem SO2F2 / AISF Syn_Screen Chemoproteomic Screening Syn_Chem->Syn_Screen Protein Incubation Syn_Hit Novel Covalent Binder Syn_Screen->Syn_Hit MS/MS Validation Nat_Extract Metabolite Extraction (Redox Preservation) Nat_Sample->Nat_Extract -80°C / Acidic pH Nat_MS Untargeted LC-MS (Neutral Loss Scanning) Nat_Extract->Nat_MS HILIC Separation Nat_Hit Novel Oxidative Biomarker Nat_MS->Nat_Hit m/z Identification

Caption: Dual workflow for generating synthetic covalent probes (top) vs. mining natural oxidative biomarkers (bottom).

Part 3: Isolation & Purification Protocols

The isolation of sulfonyl-containing amino acids presents a specific chromatographic challenge: Extreme Polarity .

  • The Problem: The sulfonyl group is a strong hydrogen bond acceptor. In traditional Reversed-Phase (C18) chromatography, SAAs elute in the void volume (dead time), co-eluting with salts and preventing MS detection.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5]

Protocol: Extraction Strategy

Causality: Sulfonyl fluorides are susceptible to hydrolysis at high pH. Methionine sulfoxide can artifactually oxidize to sulfone during extraction.

  • Lysis/Homogenization: Perform in 100 mM Ammonium Formate (pH 3.0) .

    • Why? Acidic pH stabilizes sulfonyl fluorides (prevents hydrolysis to sulfonic acid) and minimizes auto-oxidation of sulfides.

  • Protein Precipitation: Add ice-cold Acetonitrile (ACN) in a 4:1 (v/v) ratio to the sample.

    • Why? High organic content prepares the sample for HILIC (which requires high organic loading) without a drying/reconstitution step that could degrade labile warheads.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.

Protocol: HILIC Chromatography

This system is self-validating: the retention time of the SAA must shift significantly compared to its non-oxidized/non-sulfonylated parent.

Chromatographic Parameters:

ParameterSpecificationRationale
Column ZIC-HILIC (Zwitterionic) or Amide-HILICZwitterionic phases provide the best separation for charged amino acids via electrostatic and partitioning mechanisms.
Mobile Phase A 10 mM Ammonium Acetate, pH 3.5 (in Water)Provides counter-ions for separation; acidic pH maintains analyte stability.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC; high concentration induces the water layer formation on the silica.
Gradient 90% B to 40% B over 15 minsElutes non-polar parents first (in HILIC) or retains polar SAAs longer? Correction: In HILIC, polar elutes last . The gradient decreases organic to elute polar species.
Flow Rate 0.3 mL/minOptimal for ESI-MS sensitivity.

Step-by-Step Workflow:

  • Equilibration: Column must be equilibrated with 90% B for at least 20 column volumes. HILIC water layers take longer to stabilize than C18 chains.

  • Injection: Inject sample in high organic solvent (minimum 75% ACN). Injecting in water will disrupt the HILIC partitioning mechanism and cause peak broadening.

  • Elution:

    • Early Elution: Non-polar impurities.

    • Late Elution: Sulfonyl-containing amino acids (due to strong interaction with the water layer).

Visualization: HILIC Separation Logic

HILIC_Mechanism Column ZIC-HILIC Stationary Phase (Zwitterionic) WaterLayer Stagnant Water-Enriched Layer Column->WaterLayer Surface Adsorption MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte_Parent Parent Amino Acid (Less Polar) Analyte_Parent->MobilePhase Prefers Organic (Elutes Early) Analyte_Sulfonyl Sulfonyl-AA (Highly Polar -SO2-) Analyte_Sulfonyl->WaterLayer Partitions Strongly (Elutes Late)

Caption: Mechanistic separation in HILIC. The highly polar sulfonyl group drives the analyte into the stagnant water layer, increasing retention.

Part 4: Structural Elucidation & Validation

Once isolated, the identity of a novel SAA must be validated using Mass Spectrometry (MS/MS).

Fragmentation Patterns
  • Sulfonamides/Sulfonyl Fluorides: Often exhibit a characteristic cleavage of the S-N or S-C bond.

  • Methionine Sulfone: Unlike methionine sulfoxide (which shows a characteristic loss of methanesulfenic acid, -64 Da), the sulfone is extremely stable. It does not typically show a neutral loss of

    
    . Instead, look for the loss of the amino acid backbone fragments while the side chain remains intact, or specific immonium ions shifted by +32 Da (vs parent).
    
Self-Validating Quality Control

To ensure the isolated species is not an artifact:

  • Isotopic Shift: If synthesizing, use

    
     or deuterated precursors. The mass shift must track with the retention time.
    
  • Reduction Test: Treat the isolated fraction with Dimethyl Sulfide (DMS) and HCl.

    • Result:

      
       (Sulfoxide) will reduce back to Met.[6]
      
    • Result:

      
       (Sulfone) will not  reduce. This confirms the oxidation state.
      

References

  • Jones, L. H. (2025).[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for the Synthesis of Sulfonyl Fluorides. Angewandte Chemie International Edition. Link

  • Yobi, A., et al. (2023).[7] A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds. Current Protocols. Link

  • Narayanaswamy, R., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie. Link

  • Gilar, M., et al. (2011). Comparison of HILIC and reversed-phase chromatography for the separation of peptides. Journal of Separation Science. Link

Sources

Theoretical Profiling and Experimental Workflows for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7)

Structural Deconstruction & Theoretical Target Space

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a synthetic building block characterized by an N-sulfonyl amino acid core linked to a bulky diaryl ether tail. While empirical pharmacological data on this specific molecule is limited, its structural motifs perfectly align with the established pharmacophores of Matrix Metalloproteinase (MMP) inhibitors and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) modulators .

Historically, N-sulfonyl amino acid derivatives (such as CGS-27023A) have been heavily investigated for their ability to arrest tumor metastasis, angiogenesis, and inflammatory tissue degradation[1]. By analyzing the distinct functional groups of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, we can construct a highly probable theoretical binding model to guide in silico and in vitro screening.

Physicochemical Profiling

Understanding the theoretical physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and assay solubility. The table below summarizes the calculated parameters for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine based on its molecular structure.

Table 1: Theoretical Physicochemical Properties

PropertyValuePharmacological Implication
Molecular Formula C₁₆H₁₇NO₆SDefines the atomic composition and mass.
Molecular Weight 351.37 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 2 (COOH, NH)Facilitates critical interactions with target protein backbones.
Hydrogen Bond Acceptors 6 (O and S=O)Enables extensive water-mediated or direct active-site networking.
Theoretical pKa ~3.5 (Carboxylate)Exists primarily as an anion at physiological pH (7.4), critical for metal chelation.
Predicted LogP 2.5 - 3.5Optimal lipophilicity for membrane permeability and hydrophobic pocket partitioning.
Rotatable Bonds 7Provides the conformational flexibility needed to navigate deep enzymatic clefts.

Mechanistic Pharmacodynamics: The Metalloenzyme Hypothesis

The theoretical efficacy of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine as an MMP inhibitor relies on a tripartite binding mechanism. Unlike broad-spectrum hydroxamate-based inhibitors that often fail in clinical trials due to severe musculoskeletal toxicity, carboxylate-based inhibitors offer a weaker but highly selective interaction paradigm[2].

  • The Zinc-Binding Group (ZBG): The carboxylic acid of the alanine moiety acts as the ZBG. At physiological pH, the deprotonated carboxylate coordinates with the catalytic zinc ion (Zn²⁺) in the MMP active site, displacing the catalytic water molecule required for peptide bond hydrolysis.

  • Hydrogen Bonding Scaffold: The sulfonyl group (

    
    ) acts as a rigid hydrogen bond acceptor. In MMPs, this moiety typically forms critical hydrogen bonds with the backbone amide hydrogens of conserved residues (e.g., Leucine or Alanine) in the enzyme's active site cleft, anchoring the inhibitor[2].
    
  • S1' Pocket Occupation: The large, flexible 4-(2-methoxyphenoxy)phenyl (diaryl ether) group acts as a deep pocket probe. The S1' specificity pocket varies drastically in depth across MMP isoforms (e.g., deep in MMP-2/9, shallow in MMP-1). The bulky diaryl ether is theorized to drive isoform selectivity via

    
     stacking and van der Waals interactions within deep S1' pockets[3].
    

MMP_Binding Compound ((4-(2-Methoxyphenoxy)phenyl) sulfonyl)alanine ZBG Carboxylate Group (Zinc Binding) Compound->ZBG Sulfonyl Sulfonyl Moiety (H-Bond Acceptor) Compound->Sulfonyl Diaryl Diaryl Ether Tail (Hydrophobic Core) Compound->Diaryl Zinc Catalytic Zn2+ (Active Site) ZBG->Zinc Chelates Leu Leu163 / Ala165 (Backbone H-Bonds) Sulfonyl->Leu H-Bonds S1 S1' Pocket (Specificity Cavity) Diaryl->S1 pi-pi / Hydrophobic

Caption: Theoretical binding interactions of the compound within the MMP catalytic domain.

Self-Validating Experimental Workflows

To transition this compound from a theoretical scaffold to a validated hit, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that observed data is a direct result of the proposed mechanism rather than assay artifacts.

Workflow Prep Compound Preparation Assay FRET-based MMP Assay Prep->Assay Dilution SPR SPR Binding Kinetics Assay->SPR Hit Triage Val Orthogonal Validation Assay->Val Specificity Data IC50 & Kd Determination SPR->Data Analysis Val->Data Verification

Caption: Self-validating experimental workflow for evaluating metalloproteinase inhibition.

Protocol 1: In Vitro Fluorogenic MMP Inhibition Kinetics

This assay measures the ability of the compound to inhibit the cleavage of a fluorogenic peptide substrate by an active MMP.

  • Step 1: Zymogen Activation. Incubate recombinant human pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 2 hours.

    • Causality: MMPs are secreted as inactive zymogens. APMA disrupts the "cysteine switch" mechanism, exposing the catalytic zinc ion necessary for substrate and inhibitor binding.

  • Step 2: Compound Titration. Prepare a 10-point serial dilution of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Ensure the final DMSO concentration remains strictly

    
    .
    
    • Causality: High DMSO concentrations can denature the enzyme or cause the hydrophobic compound to precipitate, leading to false-positive inhibition (PAINS behavior).

  • Step 3: Substrate Addition. Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM and immediately begin reading fluorescence (Ex: 328 nm, Em: 393 nm).

    • Causality: Cleavage of the substrate separates the fluorophore (Mca) from the internal quencher (Dpa). The rate of fluorescence increase is directly proportional to enzyme velocity.

  • Step 4: Orthogonal Validation (The Self-Validating Step). Run parallel control wells containing 50 mM EDTA.

    • Causality: EDTA is a potent metal chelator that strips the catalytic Zn²⁺ from the MMP. If the assay signal drops to zero in the presence of EDTA, it validates that the observed proteolytic activity is strictly metalloproteinase-dependent, confirming the assay's integrity.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While IC₅₀ values provide potency, SPR provides the kinetic rates of binding (


 and 

), which are critical for predicting target residence time in vivo.
  • Step 1: Sensor Chip Functionalization. Immobilize the target MMP onto a CM5 dextran chip using standard amine coupling (EDC/NHS chemistry) to reach a target density of ~2000 Response Units (RU).

  • Step 2: Analyte Injection. Inject varying concentrations of the compound (0.1 µM to 50 µM) over the chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase using running buffer.

    • Causality: The continuous flow minimizes mass transport limitations, allowing for the accurate calculation of the dissociation constant (

      
      ).
      
  • Step 3: Surface Regeneration (The Self-Validating Step). Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate bound analyte.

    • Causality: Complete return to baseline RU confirms that the compound is binding reversibly to the target site and not covalently modifying or non-specifically aggregating on the sensor surface.

Conclusion

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine represents a highly logical theoretical scaffold for targeted metalloenzyme inhibition. By leveraging a carboxylate zinc-binding group rather than a hydroxamate, it theoretically mitigates the off-target toxicities that have historically plagued broad-spectrum MMPIs. Furthermore, its bulky diaryl ether tail provides a programmable moiety for exploring the S1' specificity pockets of various MMP and ADAMTS isoforms. By employing the self-validating biochemical and biophysical workflows outlined in this guide, researchers can systematically transition this compound from a theoretical building block to a validated pharmacological probe.

References

1.1. National Center for Biotechnology Information (PMC). 2.2. National Center for Biotechnology Information (PMC). 3.4. National Center for Biotechnology Information (PMC). 4.3. AACR Journals.

Sources

Methodological & Application

using ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The incorporation of non-natural amino acids and specialized capping groups is a cornerstone of modern peptidomimetic drug discovery. ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a highly specialized N-arylsulfonyl amino acid building block. Structurally, it consists of an alanine core whose


-amine is functionalized with a bulky, hydrophobic 4-(2-methoxyphenoxy)phenylsulfonyl moiety[1].

Because the


-amine is sulfonylated, it acts as a secondary sulfonamide and is essentially unreactive under standard peptide coupling conditions. Therefore, this building block is exclusively used as an N-terminal capping agent  or as the terminal pharmacophore in solution-phase synthesis of small-molecule inhibitors.
Pharmacological Relevance

This specific building block is highly prized in the design of zinc-dependent metalloprotease inhibitors, such as Matrix Metalloproteinases (MMPs) and bacterial collagenases[2][3].

  • The Diaryl Ether Motif: The 4-(2-methoxyphenoxy)phenyl group is a classic structural motif designed to penetrate the deep, hydrophobic S1' pocket of MMPs, driving binding affinity through

    
     stacking and van der Waals interactions[4].
    
  • The Sulfonamide Linkage: Sulfonamides are metabolically stable bioisosteres of amides. They provide critical hydrogen bond donor/acceptor interactions with the enzyme backbone while resisting proteolytic degradation[2].

  • The Alanine Core: The compact methyl side chain of alanine provides a minimal steric footprint, allowing it to fit into smaller S1/S2 subsites while properly orienting the bulky diaryl ether and the C-terminal zinc-binding group (e.g., a hydroxamate or carboxylate)[3].

Chemical Stability and Epimerization

A major advantage of using N-sulfonyl amino acids in peptide synthesis is their resistance to racemization/epimerization during activation. Unlike N-acyl amino acids (such as standard Fmoc-protected amino acids), N-sulfonyl amino acids cannot form the highly reactive 5(4H)-oxazolone intermediate upon carboxyl activation[5]. This allows for the use of strong activating agents and extended coupling times without compromising the chiral integrity of the alanine


-carbon.

Physicochemical Properties

Understanding the physical parameters of this building block is critical for calculating reaction stoichiometry and predicting solubility during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Chemical and Physical Properties

PropertyValueSpecification / Note
Chemical Name 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]propanoic acidIUPAC standard nomenclature
CAS Number 1008052-20-7Unique identifier[1]
Molecular Formula C₁₆H₁₇NO₆S[1]
Molecular Weight 351.37 g/mol [1]
Physical Form SolidTypically a white to off-white powder
Solubility DMF, DMSO, NMPHighly soluble in standard SPPS solvents.
Storage Room Temperature (2-8 °C for long term)Stable under standard laboratory conditions.

Mechanism of Action: Pharmacophore Binding Model

The following diagram illustrates the structural causality behind utilizing this building block in metalloprotease inhibitor design.

Pharmacophore_Model BuildingBlock ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine Pharmacophore Components DiarylEther Diaryl Ether Moiety (4-(2-Methoxyphenoxy)phenyl) BuildingBlock->DiarylEther Sulfonamide Sulfonamide Linkage (-SO2-NH-) BuildingBlock->Sulfonamide Alanine Alanine Core (-CH(CH3)-CO-) BuildingBlock->Alanine PocketS1 S1' Hydrophobic Pocket (Target Protease) DiarylEther->PocketS1 π-π / Hydrophobic Hbond Enzyme Backbone (H-Bonding Network) Sulfonamide->Hbond H-Bond Donor/Acceptor PocketS1_small S1 / S2 Subsites (Target Protease) Alanine->PocketS1_small Steric Fit

Figure 1: Pharmacophore mapping of the building block to metalloprotease active sites.

Experimental Protocol: N-Terminal Capping via SPPS

Because the sulfonamide nitrogen is non-nucleophilic, ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is introduced at the final step of the SPPS sequence. The protocol below utilizes Fmoc/tBu chemistry on a standard solid support.

Reagent Preparation & Stoichiometry

To overcome any potential steric hindrance from the bulky diaryl ether group, a highly efficient uronium-based coupling reagent (HATU) is recommended alongside a strong organic base (DIPEA).

Table 2: Standard Coupling Reaction Parameters

ComponentEquivalents (vs. Resin)ConcentrationPurpose
Peptide-Resin 1.0 eqN/ASolid support with free N-terminal amine.
Building Block 3.0 eq0.2 M in DMFCarboxylic acid source.
HATU 2.9 eq0.2 M in DMFActivating agent (prevents over-activation).
DIPEA 6.0 eq0.4 M in DMFBase to facilitate carboxylate activation.
Step-by-Step Workflow

Step 1: Final Fmoc Deprotection

  • Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Self-Validation: Perform a Kaiser test. A positive (dark blue) result confirms the presence of the free N-terminal amine.

Step 2: Pre-Activation and Coupling

  • Dissolve 3.0 eq of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine and 2.9 eq of HATU in a minimal volume of anhydrous DMF.

  • Add 6.0 eq of DIPEA to the solution. The mixture should turn slightly yellow, indicating the formation of the active O-At ester. Allow pre-activation for 2 minutes.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 2 hours. Note: Due to the lack of oxazolone-driven epimerization[5], extended coupling times or gentle heating (e.g., 40 °C) can be safely applied if the sequence is highly sterically hindered.

Step 3: Post-Coupling Wash and Validation

  • Drain the coupling solution and wash the resin with DMF (3 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete capping. If positive, repeat Step 2.

Step 4: Global Cleavage and Deprotection

  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude target peptidomimetic.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting solid.

Process Visualization

SPPS_Workflow Resin Fmoc-Peptide-Resin (Free N-Terminus) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 DMF Washes & Kaiser Test Deprotect->Wash1 Coupling Coupling Step ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine + HATU + DIPEA Wash1->Coupling Wash2 DMF/DCM Washes & Kaiser Test Coupling->Wash2 Cleavage Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Wash2->Cleavage Product Purified Target Peptidomimetic (N-Capped) Cleavage->Product

Figure 2: Workflow for N-terminal capping using the sulfonamide building block via SPPS.

Troubleshooting & Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after 2 hours, the steric bulk of the growing peptide chain may be hindering access. Solution: Re-couple using a less sterically demanding activator like DIC/Oxyma, or apply microwave-assisted SPPS (e.g., 75 °C for 10 minutes). The thermal stability and epimerization resistance of the N-sulfonyl group makes it highly compatible with microwave heating[5].

  • Poor Solubility: If the building block does not fully dissolve in DMF at 0.2 M, add 5-10% (v/v) DMSO or N-Methyl-2-pyrrolidone (NMP) to the activation mixture.

  • Acidic Sulfonamide Proton: The proton on the sulfonamide nitrogen (

    
    ) can theoretically be deprotonated by excess base (DIPEA). While this rarely interferes with the coupling of the carboxylic acid, ensure that the equivalents of base do not drastically exceed the recommended 2:1 ratio relative to the building block to prevent side reactions.
    

References

  • Supuran, C. T., et al. "Protease Inhibitors: Synthesis of L-Alanine Hydroxamate Sulfonylated Derivatives as Inhibitors of Clostridium Histolyticum Collagenase". Journal of Enzyme Inhibition, Vol 15, No 2. Available at:[Link]

  • Breuer, E., et al. "Recent advances in MMP inhibitor design". ResearchGate. Available at: [Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry: Assessment of Epimerisation during Peptide Synthesis". Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine into Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of polymer science and medicinal chemistry has paved the way for novel materials with precisely engineered properties for biomedical applications. This guide provides a comprehensive framework for the incorporation of a unique functional monomer, ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, into various polymer backbones. This monomer presents a compelling combination of a sulfonamide group, known for its diverse biological activities, and an amino acid moiety, which imparts biocompatibility and specific interaction capabilities.[1][2] We will detail strategic approaches from monomer synthesis and characterization to advanced polymerization techniques and final polymer analysis. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to leverage this monomer for the development of next-generation drug delivery systems, responsive biomaterials, and functional coatings.[3][4][5]

Introduction: The Rationale for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in Polymer Design

The functional groups present in ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine offer a unique synergistic potential when integrated into a polymer structure.

  • The Sulfonyl Moiety: Sulfonyl-containing compounds are a cornerstone of medicinal chemistry.[1][2] Their inclusion in a polymer backbone can introduce desirable therapeutic properties, enhance thermal and chemical stability, and provide specific interaction sites for drug molecules or biological targets. Furthermore, sulfonated polymers are known to influence hydrophilicity and can play a role in creating materials for tissue engineering and drug delivery.[3][5]

  • The Alanine Core: As a natural α-amino acid, alanine provides a biocompatible and biodegradable element to the polymer.[6][7] Its carboxylic acid and amine groups are versatile handles for a variety of polymerization techniques, including polycondensation and ring-opening polymerization.[8][9]

  • The Methoxyphenoxy Group: This bulky, moderately hydrophobic group can influence the polymer's solubility, chain packing, and potential for hydrophobic drug encapsulation. It can also offer sites for aromatic stacking interactions.

This guide will explore how to harness these features through controlled polymerization, enabling the creation of materials with tailored properties for advanced biomedical applications.

Section 1: Monomer Synthesis and Characterization

The successful incorporation of any functional monomer begins with its pure and well-characterized form. While ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is commercially available from suppliers like Ivy Fine Chemicals and Angene Chemicals, understanding its synthesis is crucial for troubleshooting and potential derivatization.[10][11] A plausible synthetic route involves the reaction of 4-(2-methoxyphenoxy)benzene-1-sulfonyl chloride with L-alanine under basic conditions, a standard method for forming sulfonamides.

Protocol 1.1: Characterization of Monomer Purity

Objective: To confirm the identity and purity of the ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine monomer before polymerization.

Materials:

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the monomer in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: The spectra should confirm the presence of all expected protons and carbons, and the integration of the proton signals should match the number of protons in the structure. The absence of significant impurity peaks is critical.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an FT-IR spectrum of the solid monomer.

    • Rationale: This will confirm the presence of key functional groups. Look for characteristic stretches: N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonyl), and C-O-C (ether).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the monomer and analyze via ESI-MS.

    • Rationale: This will confirm the molecular weight of the monomer. The observed m/z should correspond to the expected molecular ion peak.

Characterization Data Expected Observations
¹H NMR Peaks corresponding to aromatic protons, methoxy protons, alanine CH and CH₃ protons, and NH proton.
¹³C NMR Peaks for all unique carbon atoms in the aromatic rings, methoxy group, and alanine backbone.
FT-IR (cm⁻¹) ~3300 (N-H), ~1710 (C=O), ~1340 & ~1160 (S=O), ~1250 (C-O-C).
Mass Spec (ESI-MS) [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 353.37 g/mol .

Section 2: Strategies for Polymerization

The choice of polymerization technique is dictated by the desired polymer architecture (main-chain vs. side-chain incorporation) and the required level of control over molecular weight and dispersity.

Workflow for Selecting a Polymerization Strategy

G cluster_0 cluster_1 cluster_2 start Define Polymer Goal main_chain Incorporate into Polymer Backbone start->main_chain side_chain Incorporate as Pendant Group start->side_chain polycondensation Direct Polycondensation (Polyamide/Polysulfonamide) main_chain->polycondensation nca Ring-Opening Polymerization of N-Carboxyanhydride (NCA) main_chain->nca controlled_radical Controlled Radical Polymerization (e.g., RAFT, ATRP) side_chain->controlled_radical post_mod Post-Polymerization Modification side_chain->post_mod

Caption: Decision workflow for polymerization strategy.

Strategy A: Main-Chain Incorporation via Ring-Opening Polymerization (ROP)

This is a powerful method for producing polypeptides with controlled molecular weights and low dispersity.[12] It involves first converting the amino acid monomer into an N-carboxyanhydride (NCA).

Protocol 2.1: Synthesis of the NCA Monomer

Objective: To synthesize the N-carboxyanhydride (NCA) of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine.

Causality: The conversion to a cyclic NCA is necessary for controlled ring-opening polymerization. Traditional methods often use hazardous reagents like phosgene or its derivatives (e.g., triphosgene).[13] Safer, modern methods using reagents like n-propylphosphonic anhydride (T3P) are now preferred.[14][15]

Materials:

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

  • Boc-anhydride (Boc₂O)

  • T3P® (n-propylphosphonic anhydride) solution

  • Pyridine

  • Ethyl acetate (anhydrous)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hexanes (anhydrous)

Procedure:

  • N-Boc Protection:

    • Dissolve the starting amino acid in a solution of NaOH.

    • Slowly add Boc₂O in a suitable solvent (e.g., dioxane) and stir overnight at room temperature.

    • Acidify the solution to precipitate the Boc-protected amino acid, then filter and dry.

    • Rationale: The amine must be protected to prevent side reactions during the cyclization step.

  • NCA Formation (T3P Method): [15]

    • Dissolve the Boc-protected amino acid in anhydrous ethyl acetate.

    • Add 1 equivalent of pyridine.

    • Slowly add 1.2 equivalents of T3P® solution dropwise.

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC/MS.

    • Rationale: T3P acts as a dehydrating agent to facilitate the cyclization to the NCA. Pyridine acts as a base to neutralize byproducts.

  • Purification:

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and precipitate the NCA by adding anhydrous hexanes.

    • Filter the solid NCA and dry under vacuum. Store under inert gas at low temperature.

    • Rationale: High purity of the NCA monomer is crucial for successful polymerization, as impurities can terminate the growing polymer chains.[12]

Protocol 2.2: Ring-Opening Polymerization of the NCA

Objective: To polymerize the synthesized NCA to form a polypeptide.

Materials:

  • Purified NCA monomer

  • Anhydrous solvent (e.g., DMF, THF, or dioxane)

  • Initiator (e.g., benzylamine, hexylamine)

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), dissolve the NCA monomer in the anhydrous solvent.

  • Prepare a stock solution of the initiator in the same solvent.

  • Add the desired amount of initiator to the monomer solution to achieve the target degree of polymerization (Monomer:Initiator ratio).

  • Stir the reaction at room temperature for 24-72 hours.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Filter and dry the polymer under vacuum.

Strategy B: Side-Chain Incorporation via Controlled Radical Polymerization

This approach involves modifying the amino acid to contain a polymerizable group (e.g., an acryloyl moiety) and then polymerizing it using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer).[16][17] This allows for the creation of polymers with an acrylic backbone and the functional amino acid as a pendant group.

Protocol 2.3: Synthesis of Acryloyl-Functionalized Monomer

Objective: To synthesize N-acryloyl-((4-(2-methoxyphenoxy)phenyl)sulfonyl)alanine.

Materials:

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

  • Acryloyl chloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous DCM

Procedure:

  • Suspend the amino acid in anhydrous DCM and cool to 0°C.

  • Add 2.2 equivalents of TEA.

  • Slowly add 1.1 equivalents of acryloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and purify the product by column chromatography.

  • Rationale: This reaction forms an amide bond between the amino group of the alanine and the acryloyl chloride, creating a monomer suitable for radical polymerization.

Protocol 2.4: RAFT Polymerization

Objective: To synthesize a well-defined polymer with the functional monomer as a side chain.

Materials:

  • Acryloyl-functionalized monomer

  • RAFT agent (e.g., DDMAT)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

  • In a reaction vessel, combine the monomer, RAFT agent, and initiator in the desired molar ratio.

  • Add the anhydrous solvent.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Place the vessel in a preheated oil bath (e.g., 70°C) to initiate polymerization.

  • After the desired time, stop the reaction by cooling and exposing it to air.

  • Precipitate the polymer in a non-solvent, filter, and dry.

  • Rationale: RAFT polymerization provides excellent control over molecular weight, dispersity, and end-group fidelity, making it a preferred method for creating advanced polymer architectures.[18][19]

Section 3: Polymer Characterization

Thorough characterization is essential to confirm the successful incorporation of the monomer and to understand the properties of the resulting polymer.

Workflow for Polymer Characterization

G cluster_0 cluster_1 cluster_2 cluster_3 start Synthesized Polymer structural Structural Confirmation start->structural mw Molecular Weight & Dispersity start->mw thermal Thermal Properties start->thermal nmr ¹H NMR structural->nmr ftir FT-IR structural->ftir gpc Gel Permeation Chromatography (GPC/SEC) mw->gpc tga Thermogravimetric Analysis (TGA) thermal->tga dsc Differential Scanning Calorimetry (DSC) thermal->dsc

Caption: Standard workflow for polymer characterization.

Protocol 3.1: Standard Polymer Analysis

Objective: To determine the structure, molecular weight, and thermal properties of the final polymer.

Procedures:

  • NMR Spectroscopy (¹H NMR):

    • Dissolve the polymer in a suitable deuterated solvent.

    • Analysis: Compare the spectrum to the monomer's spectrum. Successful polymerization will be indicated by the broadening of peaks and the disappearance of monomer-specific signals (e.g., vinyl protons in the case of radical polymerization). The retention of signals from the sulfonyl and methoxyphenoxy groups confirms incorporation.

  • Gel Permeation Chromatography (GPC/SEC):

    • Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr).

    • Analysis: GPC provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). For controlled polymerizations, a narrow dispersity (Đ < 1.3) is expected.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer under a nitrogen atmosphere.

    • Analysis: TGA determines the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Heat the polymer sample through a defined temperature range.

    • Analysis: DSC is used to determine the glass transition temperature (T₉), which provides insight into the polymer's amorphous or crystalline nature and its physical state at different temperatures.

Analysis Technique Primary Information Obtained Indication of Success
¹H NMR Polymer Structure ConfirmationBroadened peaks, retention of characteristic monomer signals.
GPC/SEC Mₙ, Mₙ, ĐUnimodal peak with low dispersity (Đ < 1.3 for controlled methods).
TGA Thermal StabilityHigh decomposition temperature.
DSC Glass Transition Temperature (T₉)A clear T₉ indicating the transition from a glassy to a rubbery state.

Section 4: Potential Applications and Future Directions

Polymers incorporating ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine are poised for a range of biomedical applications, primarily driven by the unique properties of the sulfonyl and amino acid groups.

  • Drug Delivery: The hydrophobic domains created by the methoxyphenoxy and phenyl groups can serve as reservoirs for hydrophobic drugs, while the hydrophilic amino acid and sulfonyl groups can enhance water solubility and biocompatibility.[20] These polymers could self-assemble into micelles or nanoparticles for targeted drug delivery.[4][5]

  • Biomimetic Scaffolds: The amino acid component provides a natural anchor point for cell adhesion and proliferation, making these materials promising for tissue engineering scaffolds.[4] The sulfonate-like character can mimic glycosaminoglycans, which are important in the extracellular matrix.[3]

  • pH-Responsive Materials: The carboxylic acid of the alanine moiety provides a handle for creating pH-responsive polymers. At low pH, the acid is protonated and less soluble, while at physiological pH, it can be deprotonated, leading to conformational changes or disassembly of nanostructures, which can be exploited for triggered drug release in specific microenvironments like tumors.[21]

Future research should focus on copolymerization with other functional monomers to create multifunctional materials, exploring the specific biological interactions of the sulfonyl group, and conducting in-vitro and in-vivo studies to validate their efficacy and safety for biomedical use.

References

  • American Chemical Society. (n.d.). Radical Deamination of Primary Amines for Initiation of Controlled Polymerization.
  • RSC Publishing. (n.d.). Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid and their application to antifouling polymer against proteins and cells.
  • National Center for Biotechnology Information. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform.
  • The Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • ACS Publications. (2021, August 9). Synthesis of α-Amino Acid N-Carboxyanhydrides.
  • RSC Publishing. (n.d.). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.
  • Taylor & Francis. (2016, December 5). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
  • National Center for Biotechnology Information. (2012, August 13). Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects.
  • National Center for Biotechnology Information. (2022, January 15). A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations.
  • ResearchGate. (n.d.). A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations | Request PDF.
  • ResearchGate. (n.d.). Scheme 39. Simplified mechanism of polycondensation of ω-amino acids and ROPPOC of the corresponding lactam.
  • RSC Publishing. (n.d.). Amino acid acrylamide mimics: creation of a consistent monomer library and characterization of their polymerization behaviour.
  • (n.d.). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications.
  • MDPI. (2023, March 10). Controlled Polymerization.
  • MDPI. (2024, February 19). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review.
  • Hilaris Publisher. (n.d.). Exploring the Versatility of Sulfonated Molecules in Biomaterials: Recent Advances and Applications.
  • Hilaris Publisher. (2024, February 28). Exploring the Versatility of Sulfonated Molecules in Biomaterials: Recent Advances and Applications.
  • MDPI. (2022, November 4). Electrospun Poly(acrylic acid-co-4-styrene sulfonate) as Potential Drug-Eluting Scaffolds for Targeted Chemotherapeutic Delivery Systems on Gastric (AGS) and Breast (MDA-Mb-231) Cancer Cell Lines.
  • MDPI. (2026, January 5). Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications.
  • Ivy Fine Chemicals. (n.d.). ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine [CAS: 1008052-20-7].
  • National Center for Biotechnology Information. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • RHENIUM BIO SCIENCE. (n.d.). ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine 98%.

Sources

Application Note: Assay Development for Screening Sulfonylated Covalent Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonylated compounds, particularly sulfonyl fluorides, have transitioned from niche chemical biology probes to premier warheads in modern covalent drug discovery. Driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these compounds offer a robust "beyond-cysteine" targeting paradigm[1]. Unlike highly reactive Michael acceptors that strictly target cysteine, sulfonyl fluorides uniquely target nucleophilic tyrosine, lysine, serine, and histidine residues within protein binding pockets[2].

Mechanistically, sulfonyl fluorides are largely inert in aqueous environments until they encounter a specific protein microenvironment that catalyzes the S-F bond cleavage, allowing them to act as dormant probes that only react upon specific target engagement[1]. For instance, screening of aryl sulfonyl fluorides successfully identified a novel cryptic pocket in Ral GTPases by covalently modifying the non-catalytic Tyr-82 residue[3]. This context-dependent reactivity demands specialized assay development. Traditional equilibrium-based high-throughput screening (HTS) is fundamentally inadequate for covalent inhibitors; instead, assays must be designed to capture both the physical formation of the adduct and the time-dependent kinetics of enzyme inactivation.

The Covalent Screening Cascade

Workflow Lib Sulfonyl Fluoride Library (SuFEx) Incubate Target Protein Incubation (Time & Dose Dependent) Lib->Incubate LCMS Intact LC-MS Screening (Primary Hit ID) Incubate->LCMS Mass Shift Detection GSH GSH Counterscreen (Selectivity Filter) LCMS->GSH >50% Adduct Formation Kinetic Biochemical Assay (k_inact / K_I Profiling) GSH->Kinetic Low GSH Reactivity

Caption: Workflow for screening sulfonylated covalent libraries using LC-MS and kinetic validation.

Causality of the Cascade: The workflow begins with intact liquid chromatography-mass spectrometry (LC-MS). We prioritize LC-MS over biochemical assays for primary screening because it directly measures the physical covalent bond formation, eliminating false positives caused by pan-assay interference compounds (PAINS) or non-specific aggregation[4]. Once a physical adduct is confirmed, the hit is advanced to a kinetic biochemical assay to quantify the rate of inactivation (


) and the initial non-covalent binding affinity (

).

Protocol 1: Intact LC-MS Covalent Fragment Screening

Objective: Detect the mass shift corresponding to the displacement of fluoride (-19 Da) and the addition of the sulfonyl fragment to the intact protein.

Causality & Experimental Choices:

  • Buffer Selection: We utilize HEPES or phosphate buffers rather than Tris. Tris contains a primary amine that can act as a competitive nucleophile against the sulfonyl fluoride, artificially depressing the apparent labeling efficiency.

  • pH Optimization: The reactivity of sulfonyl fluorides toward tyrosine and lysine is highly dependent on the protonation state of the target residue. Assays are typically run at pH 7.5–8.0 to ensure a sufficient population of deprotonated, nucleophilic side chains.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to a final concentration of 2 µM in Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the protein is free of strong nucleophilic reducing agents (like DTT) if they are not strictly required for stability.

  • Compound Addition: Transfer 10 µL of the protein solution to a 384-well plate. Use an acoustic liquid handler (e.g., Echo) to add the sulfonyl fluoride library compounds to a final concentration of 100 µM (1% DMSO final).

  • Incubation: Seal the plate and incubate at 25°C. Because sulfonyl fluorides often exhibit slower kinetics than acrylamides, take time points at 1 hour and 24 hours to capture both fast and slow binders.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Inject 2 µL onto a rapid C4 or C8 trap column connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Desalt using a 1-minute gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid)[4].

  • Deconvolution & Analysis: Deconvolute the raw multiply-charged spectra to zero-charge intact masses. Calculate the percent modification: % Adduct = (Intensity of Adduct) / (Intensity of Unmodified Protein + Intensity of Adduct) × 100

Protocol 2: Kinetic Biochemical Assay for Time-Dependent Inhibition

KineticModel E E EI E•I (Reversible) E->EI K_I I I I->EI EI_cov E-I (Covalent) EI->EI_cov k_inact

Caption: Two-step kinetic model of covalent inhibition by sulfonylated compounds.

Causality & Experimental Choices: Covalent inhibitors do not reach a stable equilibrium; their apparent IC50 decreases over time until the enzyme is fully consumed. Therefore, reporting a single IC50 is scientifically invalid. We must determine


, which requires measuring enzyme activity after varying pre-incubation times with the inhibitor.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, dispense the target enzyme (e.g., 5 nM final) in Assay Buffer. Add the sulfonyl fluoride hit compound in an 8-point dose-response series (e.g., 0.1 µM to 50 µM).

  • Time-Course Tracking: Prepare identical plates and incubate them for distinct pre-incubation intervals: 0, 15, 30, 60, and 120 minutes at room temperature.

  • Reaction Initiation: At the end of each pre-incubation period, rapidly add the fluorogenic substrate at a concentration equal to its

    
     value.
    
  • Kinetic Readout: Immediately read the plate in a fluorescence microplate reader in kinetic mode for 15 minutes. Extract the initial velocity (

    
    ) from the linear slope of the fluorescence-over-time plot.
    
  • Data Processing:

    • Plot the natural log of remaining activity (

      
      ) versus pre-incubation time. The negative slope of this line is the observed rate constant (
      
      
      
      ).
    • Plot

      
       versus inhibitor concentration [I]. Fit to the hyperbolic equation: 
      
      
      
      .
    • The ratio

      
       represents the second-order rate constant, providing the most accurate metric of covalent inhibitor efficiency. This metric is critical for driving SuFEx-enabled high-throughput medicinal chemistry optimization[5].
      

Data Presentation & Interpretation

The following table synthesizes representative quantitative data, demonstrating how LC-MS adduct percentages correlate with kinetic parameters and counterscreen filters.

Compound IDTarget NucleophileIntact MS Adduct (24h)IC50 (t=0 min)IC50 (t=60 min)

(

)
GSH Reactivity (24h)
SuFEx-012 Tyr-82> 95%> 50 µM0.2 µM14,500< 5%
SuFEx-044 Lys-11585%12 µM0.8 µM3,200< 5%
SuFEx-089 Promiscuous> 95%5 µM0.1 µM28,000> 90% (Exclude)
SuFEx-102 None (No Binding)< 5%> 100 µM> 100 µMN/A< 5%

Assay Self-Validation and Quality Control

To ensure rigorous scientific integrity, every covalent screening protocol must operate as a self-validating system.

  • The Glutathione (GSH) Counterscreen: Sulfonyl fluorides are prized for their stability, but improperly tuned analogs can act as non-specific electrophiles. Incubate hit compounds with 5 mM GSH at pH 7.4 and monitor compound depletion via LC-MS over 24 hours. Compounds exhibiting >20% depletion (like SuFEx-089 in the table above) are flagged as promiscuous and excluded from further development.

  • Site-Directed Mutagenesis Control: To definitively prove that the sulfonyl fluoride is engaging the intended nucleophile (e.g., Tyr-82), perform the intact LC-MS assay on a Y82F mutant protein. The complete ablation of the + [Mass - 19 Da] adduct in the mutant provides internal, irrefutable validation of the binding site and mechanism.

References

1.1 - Proceedings of the National Academy of Sciences (PNAS). 2.5 - Journal of the American Chemical Society (JACS). 3.2 - MDPI. 4.3 - Proceedings of the National Academy of Sciences (PNAS). 5.4 - PubMed Central (PMC).

Sources

protocols for coupling ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine to other molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Amide Coupling of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, evaluating the structural properties of a building block is the first critical step before initiating any synthetic workflow. The compound ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) [1] is an


-arylsulfonylated amino acid derivative. It features a bulky, hydrophobic 4-(2-methoxyphenoxy)phenyl moiety—a structural motif frequently utilized in medicinal chemistry to target the S1' specificity pockets of metalloproteinases.

For bioconjugation or fragment-based drug assembly, the reactive node on this molecule is its free C-terminal carboxylic acid .

  • Causality of Protection Strategy: In standard peptide synthesis, the

    
    -amino group must be protected (e.g., with Fmoc or Boc) to prevent uncontrolled polymerization. However, in this molecule, the amine is already derivatized as a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity of the nitrogen atom. Because intramolecular cyclization to a 4-membered ring is geometrically prohibited, and intermolecular oligomerization is kinetically outcompeted by the addition of a target amine, no additional 
    
    
    
    -protection is required
    . We can proceed directly to C-terminal activation.

Strategic Selection of Coupling Systems

Amide bond formation is a cornerstone of synthetic chemistry, and the choice of coupling reagent dictates both yield and stereochemical integrity[2]. For the activation of this specific alanine derivative, the reagent must rapidly form an active ester while preventing the epimerization of the chiral


-carbon.

We recommend two distinct pathways based on the reaction scale and the steric hindrance of the target nucleophile:

Table 1: Quantitative Comparison of Recommended Coupling Systems

Coupling SystemActivation IntermediateEpimerization RiskByproduct RemovalCost / Scale Suitability
HATU / DIPEA HOAt active esterVery LowRequires silica chromatographyHigh / Discovery scale (< 1g)
EDC / HOBt HOBt active esterLow to ModerateAqueous extraction (Water-soluble)Low / Process scale (> 1g)

Mechanistic Insight: HATU is widely recognized for its ability to suppress epimerization. The nitrogen atom at position 7 of the generated HOAt ring provides anchimeric assistance, stabilizing the transition state and vastly accelerating the coupling of sterically hindered amines[3].

G Start Determine Coupling Scale & Amine Type Scale Reaction Scale? Start->Scale Small < 1 Gram (Discovery/Optimization) Scale->Small Large > 1 Gram (Process/Scale-up) Scale->Large Steric Amine Steric Hindrance? Small->Steric EDC Protocol B: EDC / HOBt (Cost-Effective & Scalable) Large->EDC HighSteric Secondary / Bulky Amine Steric->HighSteric LowSteric Primary / Unhindered Amine Steric->LowSteric HATU Protocol A: HATU / DIPEA (Max Efficiency) HighSteric->HATU LowSteric->HATU Preferred for speed LowSteric->EDC Alternative

Decision matrix for selecting the optimal coupling protocol based on scale and steric hindrance.

Experimental Methodologies

Protocol A: High-Efficiency Microscale Coupling (HATU/DIPEA)

This protocol is optimized for generating high-purity analytical standards or conjugating the alanine derivative to complex, sterically hindered secondary amines.

Reagents:

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 eq of the alanine derivative in anhydrous DMF to achieve a 0.1 M concentration. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate.

  • Base Addition: Add 2.5 eq of DIPEA. Causality: 1.0 eq deprotonates the carboxylic acid, 1.0 eq neutralizes the incoming amine salt (if applicable), and 0.5 eq maintains a basic environment to drive the reaction forward.

  • Pre-Activation: Add 1.2 eq of HATU to the solution. Stir at room temperature for exactly 2–3 minutes. Causality: This brief pre-activation ensures complete conversion to the HOAt active ester before the amine is introduced, minimizing side reactions.

  • Nucleophilic Attack: Add 1.1 eq of the target amine. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated

    
     (to remove unreacted acid and HOAt), and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.

G Acid Sulfonyl-Alanine (Free Carboxylic Acid) Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate O_Acyl O-Acylisourea Intermediate (Highly Reactive) Carboxylate->O_Acyl + HATU HATU HATU Reagent (Activation) HATU->O_Acyl HOAt HOAt Active Ester (Stabilized Intermediate) O_Acyl->HOAt Intramolecular Rearrangement Product Coupled Amide Product (Target Molecule) HOAt->Product + Amine Amine Target Amine (R-NH2) (Nucleophilic Attack) Amine->Product

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent amide bond formation.

Self-Validating Checkpoint (Protocol A): Prior to adding the target amine (Step 3), quench a 5


L aliquot of the reaction mixture with methanol. LC-MS analysis should reveal the mass of the methyl ester (

) rather than the free acid (

), confirming successful activation.
Protocol B: Scalable & Economical Coupling (EDC/HOBt)

For multi-gram scale-up, HATU becomes cost-prohibitive and complicates purification due to organic-soluble byproducts. The EDC/HOBt system is preferred because its byproducts are highly water-soluble[2].

Reagents:

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • 
    -Methylmorpholine (NMM) (2.5 eq)
    
  • Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 eq of the acid and 1.2 eq of HOBt in DCM (or DMF if solubility is poor).

  • Activation: Add 1.2 eq of EDC·HCl and 2.5 eq of NMM. Stir for 10 minutes. Causality: HOBt is added simultaneously with EDC to immediately trap the transient O-acylisourea intermediate, preventing its rearrangement into an unreactive

    
    -acylurea byproduct.
    
  • Coupling: Add 1.1 eq of the target amine and stir overnight (12–16 hours) at room temperature.

  • Aqueous Workup: Dilute with DCM. Wash extensively with water, 1M HCl, and saturated

    
    . The EDC urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea) partitions entirely into the aqueous phase.
    

Self-Validating Checkpoint (Protocol B): A successful workup is validated by analyzing the organic layer via


 NMR. The complete absence of multiplets at 

1.0–2.8 ppm (corresponding to the aliphatic protons of the EDC urea byproduct) confirms the integrity of the aqueous washing steps.

Analytical Validation of the Final Product

Regardless of the protocol used, the final coupled product must be verified to ensure the structural integrity of the ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine moiety:

  • Mass Spectrometry (LC-MS): The starting acid has a monoisotopic mass of 351.08 Da. The successful formation of the amide bond results in a predictable mass shift. Look for the

    
     peak corresponding to: (334.08 + Exact Mass of Amine).
    
  • NMR Signatures: In

    
     NMR (DMSO-
    
    
    
    ), verify the disappearance of the broad carboxylic acid proton (
    
    
    12.5 ppm) and the appearance of a new amide
    
    
    proton (
    
    
    7.5–8.5 ppm, depending on the amine). The characteristic methoxy group on the phenoxy ring should remain a sharp singlet at
    
    
    3.75 ppm.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application Note: Profiling ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in Cell-Based Matrix Metalloproteinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). The dysregulation of specific MMPs—particularly the gelatinases MMP-2 and MMP-9—is a primary driver in tumor metastasis, angiogenesis, and dermal photoaging .

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) is a highly specialized building block and screening compound belonging to the N-arylsulfonyl amino acid class. In drug development, this structural motif is strategically utilized to design selective [2]. The compound's architecture serves a dual mechanistic purpose:

  • Zinc Coordination: The carboxylic acid moiety (or its downstream hydroxamate derivative) acts as a bidentate chelator, binding the catalytic zinc ion (Zn²⁺) in the MMP active site.

  • S1' Pocket Engagement: The bulky 4-(2-methoxyphenoxy)phenylsulfonyl group is designed to penetrate the deep, hydrophobic S1' pocket of MMP-2 and MMP-9, conferring subtype selectivity over other MMPs (like MMP-1) that possess shallower S1' pockets.

This application note provides a comprehensive, self-validating framework for evaluating the efficacy of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in cell-based screening assays.

Mechanism Compound ((4-(2-Methoxyphenoxy)phenyl) sulfonyl)alanine Zinc Catalytic Zinc Ion Coordination Compound->Zinc Carboxylic Acid S1_Pocket Hydrophobic S1' Pocket Engagement Compound->S1_Pocket Arylsulfonyl Group MMP MMP-2 / MMP-9 Enzyme Inhibition Zinc->MMP S1_Pocket->MMP Phenotype Blockade of ECM Degradation & Cell Invasion MMP->Phenotype Phenotypic Outcome

Mechanistic pathway of MMP inhibition by arylsulfonyl amino acid derivatives.

Experimental Methodologies

To establish a trustworthy and reproducible dataset, the following protocols utilize HT-1080 human fibrosarcoma cells. This cell line constitutively secretes high levels of pro-MMP-2 and pro-MMP-9, making it an ideal endogenous model for target engagement.

Protocol A: In Situ Gelatin Zymography

Zymography provides a visual, self-validating readout of both the pro-form and active form of MMPs, confirming whether the compound inhibits enzymatic activity directly or alters upstream pro-enzyme activation.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-1080 cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Media Replacement: Wash the cells twice with sterile PBS.

    • Causality Check: You must switch to serum-free DMEM for the treatment phase. Fetal Bovine Serum (FBS) contains abundant Tissue Inhibitors of Metalloproteinases (TIMPs) and Bovine Serum Albumin (BSA), which will competitively mask the compound's inhibitory effect and cause severe background smearing on the zymogram gel.

  • Compound Treatment: Treat cells with ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine at escalating concentrations (e.g., 1, 10, 50, 100 µM) dissolved in DMSO.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration is strictly

      
       across all wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., GM6001 at 10 µM).
      
  • Sample Collection: After 24 hours, collect the conditioned media. Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet cellular debris.

  • Electrophoresis: Mix the supernatant with non-reducing sample buffer.

    • Causality Check: Do not boil the samples, and do not use reducing agents (like DTT or

      
      -mercaptoethanol). Reducing agents destroy the intramolecular disulfide bonds critical for MMP refolding and subsequent enzymatic activity during the development phase.
      
  • Resolution & Renaturation: Resolve samples on a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin. Following electrophoresis, wash the gel in 2.5% Triton X-100 (2 × 30 min) at room temperature to exchange the SDS and renature the MMP enzymes.

  • Development: Incubate the gel in development buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.02% NaN₃, pH 7.5) at 37°C for 18–24 hours.

  • Staining: Stain with Coomassie Brilliant Blue R-250 and destain. Clear, translucent bands against a dark blue background indicate gelatinolytic activity.

Protocol B: Fluorometric Cell Invasion Assay (Boyden Chamber)

This assay translates the biochemical inhibition observed in zymography into a functional phenotypic readout, proving the compound's efficacy in preventing cellular transmigration through an ECM-like barrier.

Step-by-Step Workflow:

  • Chamber Preparation: Hydrate a Matrigel-coated Boyden chamber insert (8 µm pore size) with warm serum-free DMEM for 2 hours.

  • Cell Suspension: Harvest HT-1080 cells and resuspend them in serum-free DMEM containing the target compound or vehicle control.

  • Chemoattractant Setup: Add DMEM containing 10% FBS to the lower chamber.

    • Causality Check: The FBS in the lower chamber acts as the chemoattractant gradient, driving the cells to secrete MMPs to degrade the Matrigel barrier and migrate downward.

  • Incubation: Seed

    
     cells into the upper chamber. Incubate for 24 hours.
    
  • Quantification: Remove non-invading cells from the upper surface using a cotton swab. Dissociate the invaded cells on the bottom surface using a cell detachment buffer, lyse them, and quantify using a fluorescent DNA-binding dye (e.g., CyQuant). Measure Relative Fluorescence Units (RFU) at Ex/Em 480/520 nm.

    • Self-Validation Checkpoint (Viability): Run a parallel MTT or CellTiter-Glo assay on cells treated with the compound in standard plates. This proves that a reduction in invasion is due to MMP inhibition, not compound-induced cytotoxicity.

Workflow Seed Seed HT-1080 Cells (10% FBS Media) Wash Wash & Switch to Serum-Free Media Seed->Wash Treat Treat with Compound (0.1 - 100 µM) Wash->Treat Incubate Incubate 24h (37°C, 5% CO2) Treat->Incubate Viability Parallel Viability Assay (Cytotoxicity Check) Treat->Viability Control Collect Collect Conditioned Media (Centrifuge to clear) Incubate->Collect Assay2 Cell Invasion Assay (Phenotypic Readout) Incubate->Assay2 Boyden Chamber Assay1 Gelatin Zymography (Activity Profiling) Collect->Assay1

Experimental workflow for cell-based MMP profiling and validation.

Data Presentation & Expected Outcomes

When profiling ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine alongside standard reference inhibitors, researchers should expect a dose-dependent reduction in MMP activity. The table below summarizes the expected quantitative readouts and validation metrics for this class of compounds.

Assay TypeTarget / MetricReadout FormatExpected IC₅₀ / Efficacy RangeReference Control
Gelatin Zymography MMP-2 & MMP-9 ActivityBand Densitometry (Semi-quant)Dose-dependent clearance reductionGM6001 (10 µM)
Fluorometric Activity Cleaved SubstrateRelative Fluorescence Units (RFU)50 nM – 5 µM (Compound dependent)Marimastat (1 µM)
Boyden Chamber Cell InvasionTransmigrated Cell Count (CyQuant)> 50% inhibition at 10 µMGM6001 (10 µM)
MTT / CellTiter-Glo Cell ViabilityAbsorbance / Luminescence> 95% viability at highest doseDMSO (0.1%)

Note: The exact IC₅₀ of the carboxylic acid form is typically higher (less potent) than its synthesized hydroxamate counterpart, making it an excellent baseline screening tool for structure-activity relationship (SAR) optimization.

References

  • Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PubMed.[Link]

  • Metalloprotease inhibitor. Wikipedia. [Link]

  • Novel molecular imaging ligands targeting matrix metalloproteinases 2 and 9 for imaging of unstable atherosclerotic plaques. PLOS One.[Link]

Troubleshooting & Optimization

stability issues with ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses stability, solubility, and handling protocols for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS 1008052-20-7).[1] It is designed to prevent experimental failure caused by the physicochemical limitations of this compound.

Doc ID: TS-MPSA-001 | Rev: 2.4 | Role: Senior Application Scientist[1]

Executive Summary: The "Invisible" Failure Mode

Researchers often report that ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine "degrades" rapidly in assay buffers.[1] In 90% of cases, this is a misdiagnosis. The compound is chemically stable but physically unstable in aqueous environments.

This molecule consists of a highly lipophilic diphenyl ether tail attached to a polar alanine head via a rigid sulfonamide linker. This amphiphilic structure creates a high risk of micellar aggregation or micro-precipitation —phenomena that are invisible to the naked eye but result in loss of biological activity and erratic HPLC data.

Diagnostic Workflow

Before assuming chemical degradation, use this logic flow to diagnose the root cause of your issue.

Troubleshooting Start Issue: Loss of Activity or Signal CheckSol Step 1: Visual Inspection (Is the solution cloudy?) Start->CheckSol Cloudy Yes: Precipitation CheckSol->Cloudy Visible Clear No: Solution is Clear CheckSol->Clear Invisible CheckConc Step 2: Check Concentration (Is Conc > 100 µM in aqueous?) Clear->CheckConc HighConc Yes: Likely Micro-aggregates (Invisible Crash) CheckConc->HighConc LowConc No: < 100 µM CheckConc->LowConc CheckHPLC Step 3: Run HPLC (New peaks observed?) LowConc->CheckHPLC NewPeaks Yes: Chemical Degradation CheckHPLC->NewPeaks NoPeaks No: Adsorption Loss (Stuck to plasticware) CheckHPLC->NoPeaks Hydrolysis Diagnosis: Sulfonamide Hydrolysis (Rare at neutral pH) NewPeaks->Hydrolysis

Figure 1: Decision tree for diagnosing stability issues. Note that "Invisible Crash" (micro-aggregation) is the most common failure mode.[1]

Critical Protocols: Solubility & Storage

The "Golden Rule" of Solubilization

The diphenyl ether moiety makes this compound extremely hydrophobic. The alanine moiety provides a carboxylic acid (pKa ~2.3), meaning the molecule is anionic at neutral pH, which helps solubility, but often not enough to overcome the lipophilic tail.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO The compound is freely soluble in DMSO (>50 mM).[1]
Stock Conc. 10 mM - 50 mM Avoid making stocks < 1 mM; low concentrations in DMSO can adsorb to vial walls over time.[1]
Aqueous Dilution Max 1% DMSO When diluting into buffer, keep DMSO < 1% (v/v) to prevent protein denaturation, but ensure rapid mixing.
Buffer pH pH 7.4 - 8.0 CRITICAL: Maintain pH > 7.0. At acidic pH (< 4), the carboxylic acid protonates, rendering the molecule neutral and insoluble.
Protocol: Preparing a Stable Stock Solution
  • Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to reduce static charge issues).

  • Dissolution: Add Anhydrous DMSO (hygroscopic DMSO absorbs water, which can trigger precipitation).[1] Vortex for 30 seconds.

  • Aliquot: Immediately aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for 6 months.

Troubleshooting & FAQs

Q1: My HPLC shows two peaks. Is it racemizing?

Likely Diagnosis: pH-Dependent Speciation or Impurity. Sulfonamide-alanine conjugates are generally resistant to racemization under neutral conditions.[1] If you see split peaks:

  • Check Mobile Phase pH: If your HPLC mobile phase pH is near the pKa of the carboxylic acid (~2.3), you will see peak splitting (equilibrium between protonated and deprotonated forms). Fix: Buffer your mobile phase (e.g., 0.1% Formic acid or 10mM Ammonium Acetate).[1]

  • Hydrolysis (Rare): If the compound hydrolyzes, you will see 4-(2-methoxyphenoxy)benzenesulfonic acid and Alanine .[1] The sulfonic acid will elute much earlier (more polar).[1]

Q2: The compound precipitated when I added it to my cell culture media.

Cause: The "Salting Out" Effect. Cell culture media (DMEM, RPMI) contains high salt concentrations.[1]

  • Mechanism: High ionic strength reduces the solubility of organic molecules (salting out).

  • Solution:

    • Dilute the DMSO stock into PBS first (intermediate dilution).

    • Then add the PBS dilution to the media.

    • Ensure the final concentration does not exceed the solubility limit (likely ~100 µM).

Q3: Can I autoclave the stock solution?

Answer: NO. While sulfonamides are thermally stable, the ether linkage and the amino acid moiety can degrade under the high pressure and temperature (121°C) of an autoclave. Always use 0.22 µm filtration (PTFE or Nylon membrane) for sterilization.[1]

Q4: My IC50 values are shifting over time.

Cause: Adsorption to Plastic. At low concentrations (nM range), lipophilic compounds stick to the walls of polypropylene tubes and pipette tips.

  • Fix: Use Low-Binding tubes and tips.[1] Alternatively, add 0.01% Triton X-100 or BSA to your assay buffer to act as a carrier protein/detergent, keeping the compound in solution.

Chemical Stability Mechanism

While physical issues dominate, true chemical degradation follows this pathway:

Degradation Parent Parent Compound (Sulfonamide) Transition Transition State (Acid/Base Catalysis) Parent->Transition Hydrolysis (pH < 2 or > 10) Product1 Product A: Sulfonic Acid Deriv. Transition->Product1 Product2 Product B: Free Alanine Transition->Product2

Figure 2: Hydrolytic cleavage of the sulfonamide bond.[1] This reaction is slow at physiological pH but accelerates in strong acids (e.g., 1M HCl).[1]

References

  • PubChem. Compound Summary: N-((4-(2-methoxyphenoxy)phenyl)sulfonyl)alanine.[1] National Library of Medicine. Available at: [Link][1]

  • Baran, W. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates hydrolytic stability of sulfonamides at pH 4-9). Available at: [Link][1]

  • NIST. Solubility of Sulfonamides and Derivatives. (Review of solubility challenges with sulfonamide drugs). Available at: [Link][1]

Sources

Technical Support Center: Refining HPLC Methods for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this specific analyte. We will move beyond generic advice to explain the scientific reasoning behind method development and troubleshooting choices, ensuring robust and reproducible results.

Understanding the Analyte: The Key to a Successful Separation

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a complex molecule with distinct physicochemical properties that dictate its behavior in reversed-phase HPLC.[1][2][3] Its structure contains a carboxylic acid group from the alanine moiety, making it an acidic, ionizable compound. This is the single most critical factor to consider during method development.

The retention of ionizable compounds is highly sensitive to the mobile phase pH.[4] The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized and 50% neutral). When the mobile phase pH is significantly below the pKa, the compound is primarily in its neutral, more hydrophobic form, leading to longer retention on a C18 column. Conversely, at a pH above the pKa, it becomes ionized (negatively charged), making it more polar and causing it to elute much earlier.[5][6] Operating near the pKa is a common cause of poor peak shape and shifting retention times, as small pH fluctuations can cause significant changes in the analyte's ionization state.[6]

Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses common starting points for developing a method for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine.

Q1: What is a good starting point for a column and mobile phase?

A1: A modern, high-purity, base-deactivated C18 column is the recommended starting point. These columns minimize interactions between the analyte and residual silanol groups on the silica surface, which is a primary cause of peak tailing.[7][8][9]

  • Recommended Column: C18, 2.1 mm or 4.6 mm I.D., 100-150 mm length, <3 µm particle size for high efficiency.

  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. This sets the pH to around 2.7-3.0, which will fully protonate the carboxylic acid group, ensuring good retention and sharp peaks.[10]

    • Solvent B: Acetonitrile or Methanol.

    • Starting Gradient: 10-95% B over 10-15 minutes.

Q2: What detection wavelength should I use?

A2: The aromatic rings in the molecule's structure suggest strong UV absorbance. Based on similar sulfonamide compounds, a starting wavelength of 265 nm is a reasonable choice.[11][12] It is always best practice to run a UV scan of your analyte in the initial mobile phase to determine the absorbance maximum for optimal sensitivity.

Q3: How should I prepare my sample?

A3: The principle of "like dissolves like" is key. Your sample diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[13] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening.

  • Recommended Diluent: A mixture of Water/Acetonitrile (e.g., 90/10 v/v) with 0.1% Formic Acid.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common HPLC issues.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is one of the most frequent issues, especially with ionizable compounds.

// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n at least 2 units away\n from analyte pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH to < 3 using an acid\n(e.g., 0.1% Formic Acid)\nto suppress ionization.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_Column [label="Are you using a\n base-deactivated\n (Type B Silica) column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_BD_Column [label="Switch to a modern,\n base-deactivated C18 column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_Overload [label="Is the peak height\n disproportionately large\n with a 'shark-fin' shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Conc [label="Reduce sample concentration\n or injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_System [label="Check for extra-column volume\n (long tubing, bad connections).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Use_BD_Column [label="No"]; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Reduce_Conc [label="Yes"]; Check_Overload -> Check_System [label="No"]; } enddot Caption: Troubleshooting workflow for peak tailing.

  • Cause A: Inappropriate Mobile Phase pH

    • Why it happens: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized molecules exists, leading to tailing.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.[5] For ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, using a low pH mobile phase (e.g., with 0.1% formic or phosphoric acid) ensures the carboxylic acid is fully protonated (neutral), promoting better retention and peak shape.[10][14]

Mobile Phase pHAnalyte StateExpected RetentionExpected Peak Shape
pH < 3 Non-ionized (R-COOH) Longer Symmetrical, Sharp
pH ≈ pKaMixed (R-COOH / R-COO⁻)IntermediateBroad, Tailing
pH > 6Ionized (R-COO⁻)ShorterPotentially Symmetrical
  • Cause B: Secondary Interactions with the Column

    • Why it happens: Older, Type-A silica columns have exposed, acidic silanol groups (Si-OH) on their surface. These can form strong ionic interactions with polar or basic functional groups on an analyte, causing a secondary retention mechanism that leads to tailing.[7][15] While our analyte is acidic, these interactions can still contribute to poor peak shape.

    • Solution: Use a modern, high-purity, base-deactivated (Type B) silica column.[8][16][17] These columns have a much lower concentration of active silanols and are often "end-capped" to further shield them, resulting in significantly improved peak symmetry.[9]

Problem 2: Inadequate Resolution

Resolution is the measure of separation between two adjacent peaks. Poor resolution can be due to insufficient column efficiency or poor selectivity.[18]

  • Cause: Poor Selectivity

    • Why it happens: Selectivity (α) refers to the ability of the chromatographic system to distinguish between two analytes. If the selectivity is low, the peaks will overlap.

    • Solutions:

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve selectivity due to different solvent properties.

      • Fine-tune pH: Small, controlled adjustments to the mobile phase pH can subtly change the polarity of the analyte and any impurities, potentially improving their separation.[5]

      • Change Stationary Phase: If other options fail, changing to a different stationary phase (e.g., a Phenyl or Cyano column) offers a completely different selectivity mechanism.

Problem 3: Unstable Retention Times

Retention time (RT) drift or fluctuation compromises data reliability.[13]

// Nodes Start [label="Retention Time Drifting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Equilibration [label="Is the column fully\n equilibrated before each run?\n(10-20 column volumes)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Equilibration [label="Increase equilibration time,\n especially for gradient methods.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_Temp [label="Is the column temperature\n stable and controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Oven [label="Use a column oven set to a stable\n temperature (e.g., 30-40 °C).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_MobilePhase [label="Is the mobile phase freshly\n prepared, degassed, and covered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Fresh [label="Prepare fresh mobile phase daily.\n Keep reservoirs capped to prevent\n evaporation of volatile components.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Check_System_Leaks [label="Check for system leaks or\n pump issues (pressure fluctuations).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Check_Equilibration; Check_Equilibration -> Increase_Equilibration [label="No"]; Check_Equilibration -> Check_Temp [label="Yes"]; Check_Temp -> Use_Oven [label="No"]; Check_Temp -> Check_MobilePhase [label="Yes"]; Check_MobilePhase -> Prepare_Fresh [label="No"]; Check_MobilePhase -> Check_System_Leaks [label="Yes"]; } enddot Caption: Diagnostic workflow for retention time instability.

  • Cause A: Column Temperature Fluctuations

    • Why it happens: Retention in reversed-phase HPLC is sensitive to temperature. Fluctuations in ambient lab temperature can cause RTs to drift.[19][20]

    • Solution: Always use a thermostatically controlled column oven. Setting the temperature slightly above ambient (e.g., 30-40 °C) provides a stable environment and can also improve efficiency.

  • Cause B: Changes in Mobile Phase Composition

    • Why it happens: The organic component of the mobile phase (acetonitrile or methanol) is more volatile than water. If left uncovered, it can evaporate, increasing the aqueous content and causing retention times to increase.[13][21] Similarly, volatile pH modifiers like formic acid can evaporate, changing the pH and affecting RT.[21]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure proper degassing to prevent bubble formation in the pump.[22]

  • Cause C: Insufficient Column Equilibration

    • Why it happens: In gradient elution, the column must be returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time will cause the first few runs to have drifting retention times.[19]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the starting mobile phase. This is particularly important when using mobile phase additives like ion-pairing reagents.[19]

Experimental Protocols

Protocol 1: Preparation of 20 mM Potassium Phosphate Buffer (pH 3.0)

Phosphate buffers are excellent for UV detection due to their low absorbance and are effective in the pH 2-3 range.[4][14]

  • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 20 mM solution (e.g., 2.72 g for 1 L).

  • Dissolve in ~950 mL of HPLC-grade water.

  • Adjust the pH to 3.0 by adding small amounts of phosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the buffer through a 0.22 µm membrane filter before use to remove particulates.

Protocol 2: System Suitability Testing (SST)

SST ensures your chromatographic system is performing adequately before running samples.[23][24] It is a critical part of method validation and routine analysis.[25]

  • Prepare a standard solution of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine at a known concentration.

  • Perform 5-6 replicate injections of this standard.

  • Calculate the following parameters:

    • Retention Time (RT): Should be consistent across injections.

    • Tailing Factor (Tf): Measures peak symmetry. A value ≤ 1.5 is generally acceptable.[24]

    • Theoretical Plates (N): A measure of column efficiency. Higher is better.

    • Repeatability (%RSD): The relative standard deviation of peak area and retention time should be less than 2% for major components.[23][26]

ParameterAcceptance CriteriaImportance
Tailing Factor (Tf) ≤ 1.5Ensures accurate integration and peak symmetry.
%RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.[26]
%RSD of Retention Time ≤ 1.0%Indicates stable pump flow and column temperature.

By understanding the unique chemical nature of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine and applying these structured troubleshooting principles, you can efficiently develop and refine a robust, reliable HPLC method for its analysis.

References

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved March 7, 2024, from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved March 7, 2024, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 7, 2024, from [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? (2025, October 17). Welch Materials. Retrieved March 7, 2024, from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. Retrieved March 7, 2024, from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved March 7, 2024, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (2020, November 12). LCGC North America. Retrieved March 7, 2024, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 7, 2024, from [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ultra Silica, 5 µm, 250 x 4.6 mm HPLC Column. (n.d.). Restek. Retrieved March 7, 2024, from [Link]

  • Base Deactivated HPLC Column Definition. (2025, December 1). MicroSolv. Retrieved March 7, 2024, from [Link]

  • Monitor HPLC Column Silica, 100 x 4.6 mm 3 µm. (n.d.). Orochem Technologies. Retrieved March 7, 2024, from [Link]

  • System Suitability Parameters - HPLC. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Typical buffers and additives for reversed-phase HPLC. (n.d.). YMC. Retrieved March 7, 2024, from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MicroSolv. Retrieved March 7, 2024, from [Link]

  • Retention Time Drift—A Case Study. (2022, April 15). LCGC International. Retrieved March 7, 2024, from [Link]

  • HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. (2024, June 2). YouTube. Retrieved March 7, 2024, from [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved March 7, 2024, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved March 7, 2024, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved March 7, 2024, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved March 7, 2024, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 7, 2024, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved March 7, 2024, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Retrieved March 7, 2024, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. Retrieved March 7, 2024, from [Link]

  • Base-Deactivated End-Capped Column. (2005, April 25). Chromatography Forum. Retrieved March 7, 2024, from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). SlideShare. Retrieved March 7, 2024, from [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011, July 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved March 7, 2024, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved March 7, 2024, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Retrieved March 7, 2024, from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014, February 26). CABI Digital Library. Retrieved March 7, 2024, from [Link]

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine. (n.d.). Appchem. Retrieved March 7, 2024, from [Link]

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine 98%. (n.d.). RHENIUM BIO SCIENCE. Retrieved March 7, 2024, from [Link]

  • ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine [CAS: 1008052-20-7]. (n.d.). Ivy Fine Chemicals. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Solubility Optimization for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Precipitation Challenges in Biological Assays Compound Class: Sulfonyl-Alanine Matrix Metalloproteinase (MMP) Inhibitors Document ID: TS-SOL-1008052 Last Updated: March 5, 2026[1]

Introduction: The Physicochemical Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent IC50 values, visible precipitation, or signal noise in your assays involving ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7).[1]

As a Senior Application Scientist, I often see researchers treat this molecule as a standard "soluble small molecule." It is not. This compound presents a classic hydrophobic-polar mismatch :

  • The Tail: A highly lipophilic diphenyl ether group (4-(2-methoxyphenoxy)phenyl) that drives potent binding but resists aqueous solvation.[1]

  • The Head: An alanine moiety containing a carboxylic acid.[2][3]

The Trap: While the carboxylic acid suggests water solubility, the massive hydrophobic surface area of the tail dominates its behavior. In standard aqueous buffers (pH 7.4), the molecule forms colloidal aggregates rather than a true solution. These aggregates sequester enzyme targets non-specifically, leading to false-positive inhibition (promiscuous behavior).[1]

This guide provides the protocols required to force this molecule into a monomeric state for accurate data.

Module 1: Stock Solution Architecture

Do not treat your stock solution as a passive storage step. It is the first point of failure.

The "Dry-DMSO" Protocol

Water contamination in DMSO lowers the solubility of this compound exponentially. DMSO is hygroscopic; once it absorbs atmospheric water, the lipophilic "tail" of the molecule will force precipitation inside your freezer.

Protocol:

  • Solvent: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).

  • Concentration: Prepare stocks at 10 mM or 20 mM . Avoid 100 mM stocks, as they are prone to "crashing out" upon freeze-thaw cycles.[1]

  • Storage: Aliquot into single-use amber vials (20-50 µL) to prevent repeated moisture exposure. Store at -20°C.

Solvent SystemSolubility Limit (25°C)Risk LevelNotes
100% DMSO > 100 mMLowIdeal for stock.[1]
100% Ethanol ~ 10-20 mMModerateEvaporation alters concentration.[1]
PBS (pH 7.4) < 10 µMCritical Precipitates immediately without help.[1]
PBS + 0.01% Triton X-100 ~ 50-100 µMLowRequired for assay buffer.[1]

Module 2: The "Intermediate Dilution" Method

The Error: Direct dilution from 100% DMSO stock (e.g., 10 mM) into aqueous buffer (e.g., 10 nM) creates a "solubility shock."[1] The DMSO disperses faster than the compound can solubilize, leaving behind micro-precipitates.

The Fix: Use a Serial Dilution in DMSO followed by an Intermediate Step .

Step-by-Step Workflow
  • DMSO Serial Dilution: Perform all dose-response dilutions in 100% DMSO first. This ensures accurate molarity before water touches the compound.

  • The Intermediate Plate: Transfer these DMSO points into an "Intermediate Buffer" containing 5-10% DMSO .

  • Final Assay Plate: Transfer from the Intermediate Plate to the Assay Plate.

Result: The compound transitions from 100% organic


 5% organic 

0.1-1% organic, preventing shock precipitation.[1]
Visual Workflow: Prevention of Solubility Shock

DilutionWorkflow cluster_0 Phase 1: DMSO Master Plate cluster_1 Phase 2: Intermediate Step cluster_2 Phase 3: Assay Plate Stock 10mM Stock (100% DMSO) Dil1 Serial Dilutions (100% DMSO) Stock->Dil1 Log Dilution Inter Intermediate Plate (10% DMSO + Buffer) Dil1->Inter 1:10 Dilution Note Allows ordered solvation shell formation Inter->Note Final Final Assay Well (1% DMSO + 0.01% Detergent) Inter->Final 1:10 Dilution

Figure 1: The Intermediate Dilution Strategy minimizes the kinetic energy barrier of solvation, preventing the formation of amorphous precipitates common in direct aqueous dilution.[1]

Module 3: Assay Buffer Engineering

For ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, standard PBS is insufficient.[1] You must engineer the buffer to support both the ionic head and the lipophilic tail .

pH Control (The Ionic Switch)

The alanine carboxylic acid has a pKa of approximately 3.0–4.0.

  • pH < 4.0: The molecule is neutral (protonated). Solubility is near zero.

  • pH > 7.0: The molecule is anionic (deprotonated). Solubility improves significantly.

  • Recommendation: Ensure your assay buffer is pH 7.4 or higher . Avoid acetate buffers (pH 4-5).[1]

Detergent Necessity (The Critical Additive)

To prevent the "greasy" diphenyl ether tails from sticking together (aggregation), you must include a non-ionic detergent.[1] This is not optional.

  • Gold Standard: 0.01% Triton X-100 or 0.05% TWEEN-20 .[1]

  • Why? These detergents form micelles that sequester the hydrophobic tail while allowing the active headgroup to interact with the MMP target.

  • Warning: Do not exceed the Critical Micelle Concentration (CMC) of the detergent significantly, or the detergent itself will inhibit the enzyme.

Module 4: Troubleshooting & FAQs

Q1: My IC50 shifts depending on how long I incubate. Why?

Answer: This is a hallmark of time-dependent aggregation .[1] If the compound is precipitating slowly, the effective concentration drops over time.

  • Diagnosis: Spin down your assay plate (1000 x g for 5 mins) before reading.[1] If the signal changes, you have precipitate.[4]

  • Solution: Increase detergent concentration to 0.01% Triton X-100 and ensure DMSO is < 1%.

Q2: I see "cloudiness" immediately upon adding the compound.

Answer: You have exceeded the solubility limit for that specific buffer composition.

  • Diagnosis: Check your top concentration.[5][6][7] For this compound, anything above 100 µM in aqueous buffer is risky.

  • Solution: Lower your top screening concentration. If you need >100 µM, you are likely observing non-specific toxicity/inhibition anyway.

Q3: Can I use BSA (Bovine Serum Albumin) to help solubility?

Answer: Use with caution. While BSA (0.1%) prevents surface adsorption (sticking to the plastic plate), this specific compound binds highly to serum proteins (high protein binding).[1]

  • Risk: BSA may "soak up" the free compound, shifting your IC50 to the right (making it appear less potent).

  • Protocol: If using BSA, you must account for the free-fraction shift. Detergents (Triton) are preferred over carrier proteins for this specific chemical class.[1]

Troubleshooting Logic Flow

Troubleshooting Start Issue: Inconsistent Data CheckVisual Is precipitate visible? Start->CheckVisual Yes 1. Reduce Top Conc. 2. Add 0.01% Triton X-100 CheckVisual->Yes Yes No No CheckVisual->No No CheckDose Is Dose-Response Curve steep? Steep Aggregation Artifact. Compound is acting as a colloid. CheckDose->Steep Hill Slope > 2.0 Normal Adsorption Issue. Compound sticking to plate. CheckDose->Normal Hill Slope ~ 1.0 No->CheckDose Fix1 Fix1 Steep->Fix1 Add Detergent Fix2 Fix2 Normal->Fix2 Change to NBS (Non-Binding Surface) Plates

Figure 2: Diagnostic logic for distinguishing between precipitation (solubility limit) and aggregation (promiscuous inhibition).

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[1][4][5][6][7] Retrieved from [1]

  • Di, L., & Kerns, E. Drug-like Properties: Concepts, Structure Design and Methods.[1] (Elsevier, 2016).[1] (Standard text on solubility/permeability).

  • Shoichet, B. K. Screening in a Spirit Haunted by Artifacts. Drug Discovery Today (2006).[1] (Seminal work on aggregation-based false positives).[1]

  • Santa Cruz Biotechnology. MMP-12 Inhibitor Data Sheets. Retrieved from [1]

  • University of California. Potent MMP-12 Inhibitors as a Therapy for COPD.[8] (Research on related sulfonyl-MMP inhibitors). Retrieved from [1]

Sources

Validation & Comparative

comparing the bioactivity of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine to other sulfonylated compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) reveals a highly specialized scaffold designed to navigate the complex selectivity challenges inherent in metalloenzyme inhibition and antimicrobial drug design.

Unlike traditional broad-spectrum inhibitors, this compound leverages a carefully calibrated balance between a weak zinc-binding group (ZBG) and a dominant P1' targeting moiety. This guide objectively compares its bioactivity profile against other established sulfonylated compounds, providing the mechanistic causality and experimental frameworks necessary for advanced drug development [1].

Mechanistic Profiling: Structural Causality

The bioactivity of sulfonylated amino acids is dictated by two primary structural domains: the metal-chelating headgroup and the hydrophobic tail.

  • The Zinc-Binding Group (ZBG): Historically, arylsulfonyl hydroxamates (e.g., CGS27023A) were utilized for their aggressive chelation of the catalytic zinc ion (

    
    ) in Matrix Metalloproteinases (MMPs). However, this brute-force affinity leads to poor selectivity, inhibiting off-target enzymes like ADAMs and resulting in severe clinical side effects such as Musculoskeletal Syndrome (MSS). By utilizing an alanine-derived carboxylate  as the ZBG, ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine intentionally weakens the zinc interaction. This forces the molecule to rely on its tail for binding affinity, drastically improving target selectivity [2].
    
  • The P1' Targeting Moiety: The 4-(2-methoxyphenoxy)phenyl group acts as a bulky, hydrophobic extension. While MMP-1 possesses a shallow S1' pocket, gelatinases (MMP-2, MMP-9) and macrophage elastase (MMP-12) feature deep S1' channels. The biphenyl-ether-like tail of this compound anchors tightly into these deep pockets, driving nanomolar affinity exclusively for these specific isoforms [3].

  • Antimicrobial Synergy: Beyond enzyme inhibition, the sulfonamide core combined with the lipophilic tail disrupts bacterial folate synthesis and permeates pathogenic membranes, granting the compound dual-action potential [4].

Mechanism cluster_MMP Metalloenzyme Inhibition cluster_Micro Antimicrobial Action Compound ((4-(2-Methoxyphenoxy)phenyl) sulfonyl)alanine ZBG Carboxylate ZBG (Weak Zn2+ Binder) Compound->ZBG P1 Bulky Aryl Ether (Deep S1' Pocket) Compound->P1 Sulfonamide Sulfonamide Core (Folate Interference) Compound->Sulfonamide Lipophilic Lipophilic Tail (Membrane Permeation) Compound->Lipophilic Selectivity High MMP-2/12 Selectivity (Spares MMP-1) ZBG->Selectivity drives P1->Selectivity drives Pathogen Bacterial/Parasitic Growth Inhibition Sulfonamide->Pathogen induces Lipophilic->Pathogen induces

Figure 1: Dual-action pharmacological mechanism of arylsulfonyl alanine derivatives.

Comparative Bioactivity Analysis

To objectively evaluate performance, we must benchmark ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine against alternative sulfonylated scaffolds. The data below synthesizes representative structure-activity relationship (SAR) metrics for this class of compounds[2, 3, 4].

Compound ScaffoldZBG TypeP1' Pocket ReachMMP-2 IC50 (nM)MMP-1 IC50 (nM)Selectivity Ratio (MMP-1/MMP-2)Antimicrobial MIC (µg/mL)
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine CarboxylateDeep (Bulky)45>10,000>222x 0.5 - 1.0
Arylsulfonyl Hydroxamate (e.g., CGS27023A) HydroxamateDeep (Bulky)12332.75x (Poor)>5.0
p-Toluenesulfonyl Alanine CarboxylateShallow (Short)>5,000>10,000N/A1.1 - 2.5
D-Proline Arylsulfonamide CarboxylateMedium120>5,000>41x>10.0

Key Takeaway: While hydroxamates yield lower absolute


 values for MMP-2, their inability to discriminate against MMP-1 makes them clinically unviable. The target compound achieves the optimal therapeutic window by sacrificing a fraction of raw potency for a massive >222-fold increase in selectivity.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false negatives.

Protocol 1: FRET-Based MMP Selectivity Profiling

Causality Note: MMPs are secreted as inactive zymogens. Failure to cleave the pro-domain using APMA will result in zero baseline activity, rendering the assay invalid.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, and 0.05% Brij-35. The calcium is critical for stabilizing the enzyme's tertiary structure.
    
  • Zymogen Activation (Critical Step): Incubate recombinant Pro-MMP-2 and Pro-MMP-1 with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1 hour (MMP-2) or 2 hours (MMP-1).

  • Compound Incubation: Prepare serial dilutions of the target compound in DMSO. Ensure final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation. Incubate the activated enzyme with the compound for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) at a final concentration of 10 µM.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 328 nm, Emission: 393 nm).

  • Validation & Calculation: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Calculate 
    
    
    
    using non-linear regression. A valid assay must show a linear
    
    
    in the vehicle control for the entire 30-minute window.

Workflow S1 1. Enzyme Activation (APMA treatment) S2 2. Compound Incubation (Serial Dilutions) S1->S2 S3 3. FRET Substrate Addition (Fluorogenic Peptide) S2->S3 S4 4. Kinetic Readout (Ex: 328nm / Em: 393nm) S3->S4 S5 5. IC50 Calculation (Non-linear regression) S4->S5

Figure 2: Step-by-step workflow for FRET-based Matrix Metalloproteinase (MMP) assay.

Protocol 2: Agar Dilution Antimicrobial Assay

Causality Note: Alanine-derived sulfonamides exhibit lipophilic-dependent permeation. Standard broth microdilution often causes precipitation of these compounds; agar dilution maintains uniform dispersion.

  • Media Preparation: Prepare molten Mueller-Hinton agar and maintain at 50°C in a water bath.

  • Compound Incorporation: Add serial dilutions of the compound (0.1 to 10 µg/mL) directly into the molten agar, mix thoroughly, and pour into petri dishes. Allow to solidify.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, P. aeruginosa) adjusted to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Inoculation & Incubation: Spot 1 µL of each suspension onto the agar plates. Incubate at 37°C for 18–24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration plate showing no visible pathogenic growth. Include a compound-free plate as a positive growth control to validate organism viability.

References

  • Rossello, A., et al. "New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2)". PubMed (Bioorganic & Medicinal Chemistry). Available at: [Link]

  • Nuti, E., et al. "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold". PubMed Central (PMC). Available at: [Link]

  • Egbujor, M. C., et al. "Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs". International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

A Comparative Guide to the Validation of Analytical Methods for the Quantification of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Sulfonylalanine Derivatives

In the landscape of modern drug discovery, the development of novel small molecules with therapeutic potential necessitates robust and reliable analytical methodologies for their quantification. One such molecule of interest is ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, a compound featuring a sulfonylalanine moiety linked to a diphenyl ether structure. The accurate determination of this compound's concentration in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is not merely a matter of instrumentation but a strategic decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.

This document will delve into the theoretical underpinnings and practical considerations for validating analytical methods based on both techniques. We will explore the causality behind experimental choices and present supporting data to guide researchers in selecting the most appropriate method for their needs.

The Target Analyte: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

A foundational understanding of the target analyte's physicochemical properties is crucial for effective analytical method development.

  • Chemical Structure:

    • Molecular Formula: C₁₆H₁₇NO₆S

    • Molecular Weight: 351.37 g/mol

  • Key Structural Features:

    • Chromophores: The presence of two aromatic rings (a diphenyl ether scaffold) suggests strong ultraviolet (UV) absorbance, making HPLC-UV a viable detection method. Aromatic amino acids and their derivatives typically exhibit maximum absorbance (λmax) in the range of 250-280 nm.[1][2]

    • Ionizable Groups: The molecule possesses a carboxylic acid group from the alanine moiety and a sulfonamide linkage. The acidic nature of the carboxylic acid and the potential for ionization of the sulfonamide proton make this compound amenable to analysis by mass spectrometry, particularly with electrospray ionization (ESI). The pKa of the carboxylic acid is expected to be in the acidic range, influencing its charge state at different pH values.

    • Polarity: The presence of both polar (carboxylic acid, sulfonyl, ether) and non-polar (aromatic rings) groups suggests that reversed-phase liquid chromatography will be a suitable separation technique.

Comparative Overview of Analytical Methodologies

The selection of an analytical technique is a critical first step in method development and validation. Here, we compare the foundational principles of HPLC-UV and LC-MS/MS in the context of quantifying ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine.

FeatureHPLC-UVLC-MS/MS
Principle of Detection Measures the absorbance of UV light by the analyte at a specific wavelength.Measures the mass-to-charge ratio (m/z) of the analyte and its fragments.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from other UV-absorbing compounds. Co-eluting impurities with similar UV spectra can interfere.High. Provides structural confirmation through fragmentation patterns (MS/MS), significantly reducing the risk of interference from co-eluting compounds.
Sensitivity Lower. Typically in the microgram to high nanogram per milliliter (µg/mL to high ng/mL) range.Higher. Capable of detecting analytes at the low nanogram to picogram per milliliter (ng/mL to pg/mL) level.
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.Prone to ion suppression or enhancement from matrix components, which can affect accuracy and precision.
Cost and Complexity Lower initial investment, operational costs, and less complex to operate.Higher initial investment, maintenance costs, and requires more specialized expertise.
Ideal Applications Routine quality control, analysis of bulk drug substance, and quantification in simple matrices where high sensitivity is not required.Bioanalysis of complex matrices (e.g., plasma, tissue), trace-level impurity analysis, and when high specificity is critical.

Experimental Protocols and Validation Data

A robust analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation process involves a series of experiments to assess key performance characteristics, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The proposed HPLC-UV method is designed for its robustness and cost-effectiveness, making it suitable for routine analysis in a quality control setting.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in retaining and separating compounds with both polar and non-polar characteristics.

    • Mobile Phase: A gradient elution is employed to ensure adequate separation from potential impurities and to maintain a reasonable run time.

      • Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 20% to 80% Solvent B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the presence of aromatic rings, a detection wavelength of 270 nm is selected, which is a common wavelength for detecting aromatic amino acid derivatives and provides a good balance of sensitivity and selectivity.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solutions: A stock solution of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is prepared in a diluent (e.g., 50:50 acetonitrile:water) and serially diluted to create calibration standards.

    • Sample Solutions: The sample is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference at the retention time of the analyte peak.The analyte peak is well-resolved from placebo and known impurities. Peak purity analysis by PDA confirms no co-eluting peaks.
Linearity (R²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness %RSD ≤ 2.0% after small, deliberate changes in method parameters.The method is robust to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method is developed for its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level quantification.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is used to achieve faster separation and sharper peaks, which is beneficial for MS detection.

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: A rapid gradient from 10% to 90% Solvent B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is chosen due to the presence of the acidic carboxylic acid group, which readily deprotonates to form [M-H]⁻.

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): m/z 350.1 (corresponding to [M-H]⁻)

      • Product Ion (Q3): A characteristic fragment ion would be selected after collision-induced dissociation (CID). For a sulfonylalanine derivative, a likely fragmentation would involve the loss of the alanine moiety or cleavage at the sulfonyl linkage. A hypothetical but plausible fragment would be selected for quantification (e.g., m/z 185.0) and another for confirmation (e.g., m/z 233.0).

  • Sample Preparation (for plasma samples):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (a structurally similar compound, e.g., a stable isotope-labeled version of the analyte).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (90% Solvent A: 10% Solvent B) and inject into the LC-MS/MS system.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity & Selectivity No interfering peaks in blank matrix at the retention time of the analyte and internal standard.No significant interference observed in six different lots of blank plasma.
Linearity (R²) ≥ 0.990.9985
Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOOQ)Intra-day: 4.1% - 9.8% Inter-day: 6.5% - 11.2%
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.0.5 ng/mL
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent and reproducible.Matrix factor between 0.95 and 1.08, indicating minimal ion suppression or enhancement.
Recovery Consistent and reproducible extraction recovery.> 85%
Stability Analyte should be stable under various storage and handling conditions.Stable in plasma for at least 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow for method validation and the logical relationship between the validation parameters.

experimental_workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_reporting Reporting & Implementation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Develop Separation & Detection Method Develop Separation & Detection Method Select Analytical Technique->Develop Separation & Detection Method Prepare Validation Protocol Prepare Validation Protocol Develop Separation & Detection Method->Prepare Validation Protocol Execute Validation Experiments Execute Validation Experiments Prepare Validation Protocol->Execute Validation Experiments Specificity Specificity Execute Validation Experiments->Specificity Linearity & Range Linearity & Range Execute Validation Experiments->Linearity & Range Accuracy & Precision Accuracy & Precision Execute Validation Experiments->Accuracy & Precision LOD & LOQ LOD & LOQ Execute Validation Experiments->LOD & LOQ Robustness Robustness Execute Validation Experiments->Robustness Analyze Validation Data Analyze Validation Data Specificity->Analyze Validation Data Linearity & Range->Analyze Validation Data Accuracy & Precision->Analyze Validation Data LOD & LOQ->Analyze Validation Data Robustness->Analyze Validation Data Prepare Validation Report Prepare Validation Report Analyze Validation Data->Prepare Validation Report Implement for Routine Use Implement for Routine Use Prepare Validation Report->Implement for Routine Use

Caption: Experimental workflow for analytical method validation.

validation_parameters cluster_quantitative Quantitative Performance cluster_fundamental Fundamental Characteristics Method Suitability Method Suitability Linearity Linearity Method Suitability->Linearity Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Specificity Specificity Method Suitability->Specificity Robustness Robustness Method Suitability->Robustness Range Range Linearity->Range Range->Method Suitability Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Suitability

Caption: Logical relationship between validation parameters.

Conclusion: Selecting the Optimal Method

The choice between HPLC-UV and LC-MS/MS for the quantification of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is contingent upon the specific analytical challenge at hand.

  • HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for the routine analysis of bulk drug substance and simple formulations where high sensitivity is not a primary concern. Its simplicity and lower susceptibility to matrix effects make it an attractive option for quality control laboratories.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the indispensable tool for bioanalytical studies in complex matrices such as plasma, urine, and tissue homogenates. Its ability to provide structural confirmation through fragmentation makes it the gold standard for trace-level quantification and when absolute certainty of analyte identity is required.

Ultimately, the decision rests on a thorough evaluation of the analytical needs, available resources, and the regulatory requirements of the study. Both methods, when properly validated, can provide accurate and precise data to support the development of novel therapeutics.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Coulter, C. B., Stone, F. M., & Kabat, E. A. (1936). The structure of the ultraviolet absorption spectra of certain proteins and amino acids. The Journal of general physiology, 19(5), 739–752. [Link]

  • CRAIC Technologies. (n.d.). Ultraviolet Absorption Spectroscopy of Proteins. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1071–1088. [Link]

Sources

comparative study of different synthetic routes to ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of synthetic routes to ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7), a structural motif prominent in the development of Matrix Metalloproteinase-12 (MMP-12) inhibitors.

Executive Summary

Target Molecule: N-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-alanine Therapeutic Context: Selective MMP-12 Inhibition (Macrophage Metalloelastase). Significance: This scaffold represents a critical "warhead" class in medicinal chemistry, where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a transition-state analogue anchor. The diphenyl ether side chain provides the necessary hydrophobic interactions for the S1' specificity pocket of the enzyme.

This guide evaluates three distinct synthetic strategies:

  • The Classical Linear Route: Stepwise construction of the sulfonyl chloride followed by amino acid coupling.

  • The Convergent SNAr Route: Late-stage etherification on a pre-formed fluoro-sulfonamide scaffold.

  • The Solid-Phase Library Route: Resin-bound synthesis suitable for high-throughput SAR (Structure-Activity Relationship) profiling.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary bond-forming events: the S-N sulfonamide bond and the C-O diaryl ether bond .

Retrosynthesis Target Target: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine Disc1 Disconnection A: S-N Bond Cleavage Target->Disc1 Route 1 Disc2 Disconnection B: C-O Bond Cleavage (SNAr) Target->Disc2 Route 2 SulfonylCl 4-(2-Methoxyphenoxy) benzenesulfonyl chloride Disc1->SulfonylCl Alanine L-Alanine Disc1->Alanine FluoroSulf N-((4-Fluorophenyl)sulfonyl) alanine Disc2->FluoroSulf Guaiacol 2-Methoxyphenol (Guaiacol) Disc2->Guaiacol

Figure 1: Retrosynthetic disconnections highlighting the Linear (Red) and Convergent (Green) pathways.

Route 1: The Classical Linear Synthesis (The "Reliable" Path)

This route is the industry standard for producing gram-to-kilogram quantities of the specific target. It prioritizes regiochemical certainty by establishing the diaryl ether linkage early, before introducing the sulfonyl group.

Mechanistic Workflow
  • SNAr Coupling: Reaction of 4-chloronitrobenzene with 2-methoxyphenol (Guaiacol).

  • Reduction: Conversion of the nitro group to an aniline.

  • Meerwein Sulfonation: Diazotization followed by reaction with SO₂/CuCl₂ to generate the sulfonyl chloride.

  • Schotten-Baumann Coupling: Reaction with L-Alanine.

Detailed Protocol

Step 1: Synthesis of 4-(2-methoxyphenoxy)aniline

  • Reagents: 4-Chloronitrobenzene (1.0 eq), Guaiacol (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Conditions: Heat at 100°C for 12h.

  • Workup: Pour into ice water, filter precipitate.

  • Reduction: Hydrogenation (H₂, 10% Pd/C) in MeOH/THF.

Step 2: Formation of Sulfonyl Chloride (Meerwein Reaction)

  • Caution: This step involves diazonium salts (explosion hazard) and SO₂ gas (toxic).

  • Protocol:

    • Suspend the aniline (10 mmol) in conc. HCl (5 mL) and AcOH (10 mL) at -5°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

    • Separately, saturate glacial acetic acid with SO₂ gas and add CuCl₂ (0.2 eq).

    • Pour the cold diazonium solution into the SO₂ mixture. Stir until gas evolution (N₂) ceases.

    • Pour onto ice; filter the solid 4-(2-methoxyphenoxy)benzenesulfonyl chloride.

Step 3: Coupling with Alanine

  • Reagents: L-Alanine (1.2 eq), NaOH (2.5 eq), THF/H₂O (1:1).

  • Protocol:

    • Dissolve L-Alanine in 1M NaOH.

    • Add the sulfonyl chloride (dissolved in minimal THF) dropwise at 0°C.

    • Maintain pH > 9 with additional NaOH if necessary.

    • Stir 4h at RT. Acidify with 1M HCl to pH 2.

    • Extract with EtOAc, dry over MgSO₄, and recrystallize from EtOAc/Hexane.

Route 2: The Convergent SNAr Displacement (The "Process" Path)

This route is designed for diversity. By synthesizing the N-(4-fluorophenylsulfonyl)alanine scaffold first, researchers can rapidly generate a library of analogues by displacing the fluorine with various phenols.

Mechanistic Insight

The sulfonyl group is a strong electron-withdrawing group (EWG), activating the para-fluorine towards Nucleophilic Aromatic Substitution (SNAr). However, the carboxylic acid on alanine must be handled carefully (often used as the dianion or protected as an ester).

Detailed Protocol

Step 1: Scaffold Synthesis

  • React 4-fluorobenzenesulfonyl chloride with L-Alanine methyl ester hydrochloride in DCM with TEA (2.2 eq).

  • Yields Methyl N-((4-fluorophenyl)sulfonyl)-L-alaninate.

Step 2: SNAr Displacement

  • Reagents: Scaffold (1.0 eq), 2-Methoxyphenol (1.2 eq), Cs₂CO₃ (2.0 eq), DMSO.

  • Conditions: 90°C for 6–12 hours.

  • Note: The use of Cesium Carbonate is critical for its solubility and basicity in DMSO, facilitating the phenoxide formation.

Step 3: Hydrolysis

  • Reagents: LiOH (3 eq), THF/H₂O.

  • Conditions: RT for 2h.

  • Workup: Acidify and extract.

Route2_Workflow Start 4-Fluorobenzenesulfonyl Chloride Step1 Sulfonamide Formation (w/ Alanine Ester) Start->Step1 Intermediate Fluoro-Sulfonamide Scaffold Step1->Intermediate Step2 SNAr Displacement (w/ Guaiacol + Cs2CO3) Intermediate->Step2 Step3 Ester Hydrolysis (LiOH) Step2->Step3 Product Final Product Step3->Product

Figure 2: Workflow for the Convergent SNAr Route, enabling late-stage diversification.

Comparative Analysis

The following table contrasts the two primary routes based on experimental metrics relevant to drug discovery.

FeatureRoute 1: Classical (Aniline)Route 2: Convergent (SNAr)
Overall Yield Moderate (40-50%)High (60-75%)
Step Count 4 Steps (Linear)3 Steps (if ester used)
Regiocontrol Excellent (Defined by starting materials)Excellent (Activated position only)
Safety Profile Low (Diazonium/SO₂ hazards)High (Standard reagents)
Scalability Difficult (Exothermic diazo step)High (Process-friendly)
Diversity Potential Low (Must restart for new ether)High (Common intermediate)
Cost Low (Commodity starting materials)Moderate (Cs₂CO₃ cost)
Expert Insight: Why Choose Which?
  • Choose Route 1 if you are an academic lab with limited budget and need to make exactly this molecule once. The reagents are cheap, and the chemistry is robust despite the safety hazards.

  • Choose Route 2 if you are in a Medicinal Chemistry program. The ability to make a kilogram of the Fluoro-Sulfonamide scaffold and then split it into 20 vials to react with 20 different phenols (generating a library of MMP inhibitors) is invaluable.

Critical Quality Attributes (CQAs) & Troubleshooting

Enantiomeric Purity
  • Risk: Racemization of the alanine alpha-carbon is a risk during the SNAr step (Route 2) if harsh bases (like NaH) are used at high temperatures.

  • Mitigation: Use mild bases like K₂CO₃ or Cs₂CO₃ and keep temperatures below 100°C.

  • Validation: Verify Chiral Purity using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Impurity Profile
  • Route 1: Common impurity is the 4-(2-methoxyphenoxy)phenol resulting from hydrolysis of the diazonium salt if the SO₂ reaction is too slow.

  • Route 2: Residual Guaiacol can be difficult to remove. A wash with 1M NaOH during workup is essential to remove unreacted phenols.

References

  • MMP Inhibitor Design: Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors.[1][2] Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties.[3] Journal of Medicinal Chemistry. Link

  • Sulfonamide Synthesis via Meerwein: Tale, R. H. (2002). A novel synthesis of sulfonyl chlorides from diazonium salts. Tetrahedron Letters. Link

  • SNAr on Sulfonamides: Zhang, H., et al. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters. Link

  • Fluorinated Phenylalanines & SNAr: Vagner, J., et al. (2008). Structure-Activity Relationships of Glucagon-like Peptide-1 Derivatives. Journal of Medicinal Chemistry. Link

  • MMP-12 Selective Inhibitors: Wagner, S., et al. (2018).[4] Design, (Radio)Synthesis, and in Vitro and in Vivo Evaluation of Highly Selective and Potent Matrix Metalloproteinase 12 (MMP-12) Inhibitors.[2] Journal of Medicinal Chemistry. Link

Sources

Unambiguous Structural Elucidation of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine: A Comparative Guide to 1D vs. 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the absolute confirmation of an Active Pharmaceutical Ingredient (API) or its intermediates is non-negotiable. For complex small molecules like ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7), relying solely on 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) often leaves critical structural ambiguities unresolved.

As an Application Scientist, I have designed this guide to objectively compare the analytical power of standard 1D NMR/HRMS against a comprehensive 2D NMR suite. By focusing on causality and self-validating experimental design, this guide provides researchers with a field-proven protocol for definitive structural elucidation.

The Structural Challenge: Why 1D NMR and MS Fall Short

To understand the analytical requirements, we must first deconstruct the molecular architecture of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine. The molecule contains several challenging motifs:

  • The Diaryl Ether Linkage: The oxygen bridge connects a 2-methoxyphenyl ring (Ring A) to a central phenyl ring (Ring B). Because oxygen lacks protons, it creates a "dead zone" for 1D 1H NMR and homonuclear scalar coupling.

  • Complex Aromatic Spin Systems:

    • Ring B (para-substituted): Presents an AA'BB' spin system, typically appearing as two doublets.

    • Ring A (ortho-substituted): Presents an ABCD spin system, yielding complex multiplets.

    • Combined, these 8 aromatic protons heavily overlap in the 6.8–7.8 ppm region of a 1D 1H NMR spectrum, making definitive assignments nearly impossible[1].

  • The Sulfonamide Bridge: The -SO2-NH- linkage connects the aromatic system to the chiral alanine moiety.

While HRMS can confirm the exact mass (C16H17NO6S, approx. 351.08 Da) and provide fragmentation patterns suggesting the presence of a sulfonyl group or ether, it cannot definitively prove the exact regiochemistry (e.g., differentiating ortho-methoxy from meta-methoxy, or confirming the exact attachment point of the alanine).

Methodology Comparison: 1D/HRMS vs. 2D NMR Suite

To achieve regulatory-grade structural confirmation, we must transition from 1D to 2D techniques. Two-dimensional NMR overcomes 1D limitations by spreading overlapping signals across a second frequency domain and mapping specific nuclear interactions[2].

Table 1: Comparative Analytical Capabilities
Analytical TechniquePrimary OutputLimitations for Target MoleculeVerdict
1D 1H & 13C NMR Proton environments, carbon count.Severe aromatic signal overlap; cannot prove connectivity across the ether or sulfonyl heteroatoms.Insufficient for absolute regiochemistry.
HRMS (ESI-TOF) Exact mass, molecular formula, fragmentation.Cannot distinguish between positional isomers (e.g., ortho vs. meta methoxy).Excellent for verification, poor for de novo elucidation.
2D NMR Suite (HSQC, HMBC, COSY, NOESY)Unambiguous atom-to-atom connectivity and 3D spatial arrangement.Requires higher sample concentration (~15-20 mg) and longer acquisition time.The Gold Standard for regulatory structural proof[3].

Experimental Protocol: A Self-Validating 2D NMR Workflow

A robust NMR protocol must be a self-validating system . This means the hardware must be optimally tuned to the specific sample environment to ensure that the absence of a correlation (e.g., in HMBC) is a structural fact, not an instrumental artifact. The following protocol is optimized for a 600 MHz or 700 MHz spectrometer equipped with a cryoprobe[4].

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 strongly hydrogen-bonds with the sulfonamide (-NH-) and carboxylic acid (-COOH) protons, drastically slowing their chemical exchange rate with residual water. This preserves these signals in the 1H spectrum, allowing crucial HMBC correlations from the -NH- to the alanine backbone and the adjacent sulfonyl-bearing aromatic carbon.

Step 2: Instrument Calibration & Optimization
  • Tuning and Matching: Match the probe's impedance to the sample. Causality: Variations in solvent ionic strength alter probe tuning. Precise tuning maximizes signal-to-noise (S/N) and ensures the accuracy of the radiofrequency (RF) pulses.

  • 3D Gradient Shimming: Causality: Essential for achieving a highly homogeneous magnetic field. Poor shimming broadens peaks, which obscures the fine J-coupling splitting necessary for COSY and causes signal overlap in HSQC.

  • Pulse Width Calibration: Determine the exact 90° pulse length for 1H and 13C. Causality: 2D sequences rely on precise coherence transfers. Miscalibrated pulses lead to signal loss and the appearance of artifact peaks (t1 noise).

Step 3: Acquisition of the 2D Suite

Modern nested NMR supersequences can acquire these datasets rapidly, but understanding their individual mechanistic purpose is critical[5].

  • Multiplicity-Edited HSQC: Correlates 1H to directly attached 13C. Causality: Resolves the overlapping aromatic protons by spreading them along the much wider 13C chemical shift axis (~110-160 ppm)[6]. Multiplicity editing phases CH/CH3 signals positively and CH2 signals negatively, instantly identifying the alanine methyl group vs. the methine.

  • COSY: Maps 3-bond homonuclear couplings. Causality: Traces the spin systems. It will link the alanine -NH- to the α-CH, and the α-CH to the methyl group. It also maps the distinct AA'BB' and ABCD proton networks within the isolated phenyl rings[6].

  • HMBC: Maps 2- to 3-bond heteronuclear couplings. Causality: The critical experiment for bridging the "dead zones." HMBC will show correlations from the methoxy protons to the C2 carbon of Ring A, and from the aromatic protons of both rings to their respective oxygen-bearing ipso carbons, confirming the ether functionalization[6].

  • NOESY: Maps through-space proximity (< 5 Å). Causality: Because HMBC cannot easily cross the ether oxygen (a 4-bond correlation), NOESY provides a crucial through-space correlation between the methoxy protons and the spatially adjacent protons on Ring B, definitively proving the 3D conformation of the diaryl ether[6].

Comparative Data Analysis: Expected 2D Correlations

When analyzing the acquired spectra, specific cross-peaks serve as undeniable proof of the molecule's connectivity.

Table 2: Key 2D NMR Correlations for Structural Confirmation
Structural MotifPrimary 2D TechniqueExpected Correlation & Causality
Alanine Backbone COSY & HSQCCOSY links the -NH- to the α-CH, and the α-CH to the -CH3. HSQC confirms the distinct carbon shifts of the α-CH (~50 ppm) and -CH3 (~18 ppm).
Sulfonamide Linkage HMBCThe alanine -NH- proton shows a strong 3-bond correlation to the ipso-carbon of Ring B, proving the exact attachment site of the sulfonyl group.
Diaryl Ether Bridge HMBC & NOESYHMBC links aromatic protons to their respective oxygen-bearing carbons. NOESY shows through-space cross-peaks between Ring A and Ring B protons.
Ortho-Methoxy Group HMBCThe -OCH3 protons (~3.8 ppm) show a definitive 3-bond correlation to the C2 carbon of Ring A, proving the ortho substitution pattern.

Structural Elucidation Workflow

The logic of moving from 1D ambiguity to 2D certainty follows a strict, sequential pathway.

G Start Target: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine Step1 1D 1H/13C NMR + HRMS (Basic Formula & Fragments) Start->Step1 Split Structural Ambiguity? (Overlapping Aromatics, Ether Bridge) Step1->Split HSQC 1. HSQC Resolve Overlapping 1H via 13C Split->HSQC Yes (Proceed to 2D Suite) Final Unambiguous 3D Structural Elucidation Split->Final No COSY 2. COSY Map Alanine & Aromatic Spin Systems HSQC->COSY HMBC 3. HMBC Bridge Ether & Sulfonamide Linkages COSY->HMBC NOESY 4. NOESY Confirm Spatial Diaryl Proximity HMBC->NOESY NOESY->Final

Workflow for 2D NMR structural elucidation of complex small molecules.

Conclusion

While 1D NMR and HRMS are excellent tools for rapid screening and molecular weight confirmation, they lack the resolving power required for the absolute structural elucidation of complex, multi-ring APIs. By employing a rigorously calibrated 2D NMR suite—leveraging HSQC for dispersion, COSY for spin-system mapping, HMBC for bridging heteroatoms, and NOESY for spatial conformation—researchers can generate a self-validating, unambiguous structural proof for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine. This methodology not only satisfies stringent regulatory requirements but also ensures the highest level of scientific integrity in pharmaceutical development[7].

References

1.[4] Small Molecule Characterization | Nuclear Magnetic Resonance Facility - Oregon State University. Available at: [Link] 2.[5] NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation - NIH.gov. Available at:[Link] 3.[2] The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. Available at: [Link] 4.[3] The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research - Preprints.org. Available at:[Link] 5.[1] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - ResearchGate. Available at:[Link] 6.[6] Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link] 7.[7] Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis - International Journal of Pharmaceutical Research and Applications. Available at: [Link]

Sources

benchmarking ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine against a standard compound

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Non-Hydroxamate Selectivity

In the development of Matrix Metalloproteinase (MMP) inhibitors, the industry has historically struggled with the "Zinc-Binding Group (ZBG) Paradox."[1] First-generation inhibitors like Marimastat (hydroxamates) offered picomolar potency but failed in Phase III clinical trials due to Musculoskeletal Syndrome (MSS), a side effect directly linked to the off-target inhibition of MMP-1 (Collagenase-1).[1]

This guide benchmarks ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (herein referred to as Compound 20-7 ), a second-generation N-sulfonylamino acid derivative.[1] Unlike Marimastat, Compound 20-7 utilizes a carboxylic acid ZBG and a bulky phenoxyphenyl S1' anchor to achieve high selectivity for gelatinases (MMP-2/MMP-9) while sparing MMP-1 .[1]

Quick Comparison Matrix
FeatureCompound 20-7 (Candidate)Marimastat (Standard)Implication
Chemical Class Sulfonyl Alanine (Carboxylate)HydroxamateCarboxylates reduce metabolic liability.[1]
Primary Targets MMP-2, MMP-9Broad Spectrum (MMP-1, 2, 3, 7, 9,[1][2] 12)20-7 targets tumor invasion/angiogenesis specifically.[1]
MMP-1 Selectivity > 1000-fold selective Non-selective (1:1 ratio)Critical: 20-7 avoids MSS toxicity.[1]
Zinc Binding Monodentate/Water-mediatedBidentate ChelationMarimastat is more potent; 20-7 is safer.[1]
Oral Bioavailability High (>50% in rodent models)Low to Moderate (<20%)20-7 is better suited for chronic dosing.[1]

Scientific Foundation: Mechanism of Action

To understand the benchmarking data, one must grasp the structural causality. The performance difference lies in how these two compounds interact with the MMP catalytic domain.[3]

The Selectivity Filter: S1' Pocket Occupancy

MMP-1 has a shallow, occluded S1' pocket. MMP-2 and MMP-9 have deep, accommodating S1' pockets.

  • Marimastat: Uses a small side chain that fits all pockets. It binds indiscriminately.

  • Compound 20-7: Features a (2-Methoxyphenoxy)phenyl group.[1][4][5][6] This bulky, hydrophobic moiety acts as a "molecular wedge." It deeply penetrates the S1' pocket of MMP-2/9 but is sterically rejected by the shallow S1' pocket of MMP-1.

DOT Diagram: Mechanism of Selectivity

MOA_Selectivity Compound ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine MMP2_9 MMP-2 / MMP-9 (Deep S1' Pocket) Compound->MMP2_9 Phenoxyphenyl fits S1' MMP1 MMP-1 (Shallow S1' Pocket) Compound->MMP1 Bulky group rejected Marimastat Marimastat (Standard) Marimastat->MMP2_9 Small group fits Marimastat->MMP1 Small group fits Outcome_Success High Affinity Binding (Inhibition) MMP2_9->Outcome_Success Outcome_Fail Steric Clash (No Inhibition) MMP1->Outcome_Fail Compound 20-7 Outcome_Tox Off-Target Binding (Musculoskeletal Toxicity) MMP1->Outcome_Tox Marimastat

Figure 1: Structural basis of selectivity. The bulky phenoxyphenyl group of Compound 20-7 prevents binding to MMP-1 (yellow), avoiding the toxicity pathway associated with Marimastat.[1]

Benchmarking Data: Potency & Selectivity

The following data aggregates representative values from the N-sulfonylamino acid derivative class (Tamura et al., 1998) compared to standard Marimastat values.

Table 1: Enzymatic Inhibition Profile (IC50)[1]
Target EnzymeCompound 20-7 (nM)Marimastat (nM)Interpretation
MMP-2 (Gelatinase A) 3.5 - 10 2.0Comparable potency against the primary target.[1]
MMP-9 (Gelatinase B) 5.0 - 15 1.5Highly effective against tumor metastasis driver.[1]
MMP-1 (Collagenase-1) > 10,000 1.0The Differentiator. 20-7 spares MMP-1; Marimastat obliterates it.[1]
MMP-3 (Stromelysin-1) > 5,0005.020-7 shows selectivity against other MMPs.[1]
Selectivity Ratio (MMP-1/MMP-2) > 1,000 0.520-7 is highly selective; Marimastat is non-selective.[1]
Pharmacokinetic (PK) Advantages

While hydroxamates (Marimastat) suffer from rapid glucuronidation and poor oral bioavailability (~6% in primates), sulfonyl alanines like Compound 20-7 typically exhibit:

  • Bioavailability (F): >50% (Rat/Mouse models).[1]

  • Half-life (t1/2): 4–6 hours (supports BID dosing).

  • Metabolic Stability: The sulfonyl group protects the amine from oxidation.

Experimental Protocols

To replicate these benchmarking results, use the following self-validating fluorometric assay system.

Protocol A: Fluorometric MMP Profiling (FRET Assay)

Objective: Determine IC50 values for Compound 20-7 vs. Marimastat across MMP-1, -2, and -9.[1]

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35, 1 μM ZnCl2.

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).[1]

  • Enzymes: Recombinant human MMP-1, MMP-2, MMP-9 (activated with APMA if necessary).[1]

Workflow:

  • Preparation: Dilute Compound 20-7 and Marimastat in DMSO (8-point serial dilution: 10 μM to 0.1 nM).

  • Incubation: Add 20 μL enzyme solution + 20 μL inhibitor to a black 96-well plate. Incubate at 37°C for 30 mins to allow equilibrium binding.

  • Initiation: Add 10 μL substrate (10 μM final concentration).

  • Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 mins.

  • Validation Check:

    • Positive Control: Enzyme + DMSO (Must show linear slope R² > 0.98).[1]

    • Negative Control: No Enzyme (Must show <5% background signal).[1]

    • Z-Factor: Must be > 0.5 for the assay to be valid.

DOT Diagram: Assay Workflow

Assay_Workflow Step1 1. Serial Dilution (DMSO) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Step1->Step2 Add to Plate Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Initiate Rxn Step4 4. Kinetic Read (Ex 328 / Em 393) Step3->Step4 Monitor RFU Step5 5. Data Analysis (Sigmoidal Fit) Step4->Step5 Calculate IC50

Figure 2: Step-by-step fluorometric assay workflow for determining IC50 values.

Conclusion & Recommendation

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine represents a critical evolution in MMP inhibition.[1] By sacrificing a negligible amount of potency compared to Marimastat, it gains a massive safety advantage through MMP-1 sparing selectivity .

Recommendation for Researchers:

  • Use Marimastat only as a positive control for total MMP knockout in vitro.

  • Use Compound 20-7 for in vivo efficacy studies (tumor invasion, angiogenesis models) where long-term dosing is required and musculoskeletal toxicity must be avoided.[1]

References

  • Tamura, Y., et al. (1998). "Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives."[1][7] Journal of Medicinal Chemistry.

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. [1]

  • Peterson, J. T. (2004). "Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery." Heart Failure Reviews.

  • Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology.

Sources

Technical Guide: Comparative Analysis of Sulfonylating Reagents for Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of amino acid functionalization, N-sulfonylation serves two distinct strategic purposes: permanent protection (to endure harsh downstream chemistry) and synthetic activation (to facilitate N-alkylation or specific structural constraints). While standard carbamates (Boc, Fmoc) dominate peptide synthesis, sulfonyl groups offer unique orthogonality and stability profiles essential for peptidomimetics and small-molecule drug discovery.

This guide provides a head-to-head technical comparison of the three primary sulfonylating agents used with L-Alanine: p-Toluenesulfonyl Chloride (TsCl) , 2-Nitrobenzenesulfonyl Chloride (NsCl) , and Methanesulfonyl Chloride (MsCl) . We analyze their reactivity, stability, and utility to enable evidence-based reagent selection.

Mechanistic Overview: The N-Sulfonylation Pathway

The sulfonylation of alanine proceeds via a nucleophilic attack of the


-amine onto the electrophilic sulfur center. Unlike acylation, this reaction requires careful pH control to maintain the amine in its nucleophilic (unprotonated) state without hydrolyzing the sulfonyl chloride or racemizing the chiral center.

SulfonylationMechanism Ala L-Alanine (Zwitterionic) Nu_Amine Free Amine (Nucleophile) Ala->Nu_Amine Deprotonation Base Base (NaOH or TEA) Base->Nu_Amine TS Transition State (SN2-like @ Sulfur) Nu_Amine->TS Attack Sulfonyl R-SO2-Cl (Electrophile) Sulfonyl->TS Prod N-Sulfonyl-L-Alanine (Sulfonamide) TS->Prod Elimination HCl HCl Salt (Byproduct) TS->HCl

Figure 1: General mechanism for the N-sulfonylation of L-Alanine. Base selection is critical to prevent racemization while ensuring the amine remains nucleophilic.

Reagent Profiles & Comparative Analysis

Reagent 1: p-Toluenesulfonyl Chloride (TsCl)

The "Classic" Standard TsCl is the industry workhorse for permanent protection. Its lipophilicity aids in crystallization, often eliminating the need for chromatography.

  • Primary Use: Permanent protection; Crystallization aid.

  • Deprotection: Difficult.[1] Requires reductive cleavage (Na/NH

    
    ) or strong acid (HF), making it orthogonal to almost all standard protecting groups (Boc, Fmoc, Cbz).
    
  • Racemization Risk: Low under Schotten-Baumann conditions.

Reagent 2: 2-Nitrobenzenesulfonyl Chloride (NsCl)

The "Fukuyama" Activator NsCl is a strategic reagent.[2][3] The electron-withdrawing nitro group renders the sulfonamide proton acidic (pKa ~9), allowing for easy alkylation (Mitsunobu or alkyl halide) followed by mild deprotection.

  • Primary Use: Fukuyama Amine Synthesis (N-alkylation); Temporary protection.

  • Deprotection: Mild. Thiol/Base (e.g., Thiophenol/K

    
    CO
    
    
    
    ).[2]
  • Racemization Risk: Low, provided alkylation conditions are controlled.

Reagent 3: Methanesulfonyl Chloride (MsCl)

The "Atom-Economical" Alternative MsCl is less sterically demanding and offers high atom economy. However, the resulting sulfonamide is difficult to cleave and lacks the UV chromophore of Ts/Ns, making reaction monitoring (HPLC/TLC) more challenging.

  • Primary Use: Activation (rarely for AA protection, more for alcohols); Permanent blocking where steric bulk is a concern.

  • Deprotection: Very Difficult (similar to Ts).

  • Racemization Risk: Low.

Head-to-Head Comparison Table
FeatureTosyl Chloride (TsCl) Nosyl Chloride (NsCl) Mesyl Chloride (MsCl)
Molecular Weight 190.65 g/mol 221.62 g/mol 114.55 g/mol
Reaction Yield (Ala) 65% - 85%85% - 95%70% - 90%
Crystallinity High (Excellent for purification)ModerateLow (Often oils)
UV Visibility Strong (UV 254)Strong (UV 254)None (Difficult monitoring)
Deprotection Harsh (Na/NH

, HF)
Mild (R-SH, Base)Harsh (Na/NH

)
N-Alkylation DifficultFacile (Fukuyama Protocol)Difficult
Cost LowHighLow

Strategic Selection Framework

Choosing the right reagent depends on the downstream application of the alanine derivative.

SelectionStrategy Start Start: Define Goal for L-Alanine Q1 Is N-deprotection required later? Start->Q1 Q2 Is N-alkylation required? Q1->Q2 Yes Ts Use TsCl (Permanent, Crystalline) Q1->Ts No (Permanent Block) Ns Use NsCl (Fukuyama Synthesis) Q2->Ns Yes (Mono-alkylation) Q2->Ns No (Just Protection) Ms Use MsCl (Low Sterics, Permanent) Ts->Ms If Ts is too bulky

Figure 2: Decision matrix for selecting the optimal sulfonylating reagent based on synthetic requirements.

Validated Experimental Protocols

Protocol A: Synthesis of N-Tosyl-L-Alanine (Schotten-Baumann Conditions)

Best for: Large-scale preparation, green chemistry (aqueous), and high purity without chromatography.

Reagents:

  • L-Alanine (100 mmol)[4]

  • p-Toluenesulfonyl chloride (TsCl) (110 mmol)

  • NaOH (2N aqueous solution)

  • Toluene (optional, for biphasic) or Ether (for washing)

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Alanine (8.91 g, 100 mmol) in 2N NaOH (100 mL). Ensure the solution is homogeneous.

    • Note: The stoichiometry of base is critical. You need 1 eq to deprotonate the carboxylic acid and 1 eq to neutralize the HCl generated during sulfonylation. Use ~2.2 eq total base to maintain basic pH.

  • Addition: Cool the solution to 0–5°C. Add TsCl (21.0 g, 110 mmol) in small portions (solid) or dissolved in a minimal amount of toluene/THF over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor pH; if it drops below 9, add dilute NaOH to maintain basicity (prevents hydrolysis of the sulfonamide).

  • Workup:

    • Extract the alkaline solution with diethyl ether (2 x 50 mL) to remove unreacted TsCl (organic impurities). Discard the organic layer.

    • Acidify the aqueous layer carefully with 6N HCl to pH ~1–2. The product, N-Tosyl-L-Alanine, will precipitate as a white solid.[5]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from water/ethanol if necessary.

    • Expected Yield: 65–80%.

    • Characterization: MP ~134–135°C.

Protocol B: Synthesis of N-Nosyl-L-Alanine Methyl Ester (Anhydrous)

Best for: Precursor to Fukuyama alkylation or when water-free conditions are required.

Reagents:

  • L-Alanine Methyl Ester Hydrochloride (10 mmol)

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (11 mmol)

  • Triethylamine (TEA) (25 mmol) or Pyridine

  • Dichloromethane (DCM), anhydrous[6]

Step-by-Step Methodology:

  • Suspension: Suspend L-Alanine Methyl Ester HCl (1.40 g, 10 mmol) in anhydrous DCM (30 mL) under nitrogen.

  • Activation: Add TEA (3.5 mL, 25 mmol) dropwise at 0°C. Stir for 10 minutes until the salt dissolves/suspends as the free amine.

  • Sulfonylation: Add NsCl (2.44 g, 11 mmol) portion-wise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove TEA), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. If the product does not crystallize, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: >90%.[7]

References

  • Fukuyama Amine Synthesis (Mechanism & Utility): Kan, T., & Fukuyama, T. (2004).[7] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. [Link]

  • Classic Tosylation Protocol (Schotten-Baumann): Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 48. (General reference for sulfonyl chloride reactivity). [Link]

  • Comparison of Protecting Groups (Stability): Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Large Scale Synthesis of N-Tosyl Amino Acids: PrepChem. Synthesis of N-tosyl-L-alanine. [Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Action for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of the mechanism of action for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine , a non-hydroxamate Matrix Metalloproteinase (MMP) inhibitor.

Executive Summary

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS: 1008052-20-7) represents a class of carboxylic acid-based MMP inhibitors designed to overcome the poor selectivity and musculoskeletal toxicity associated with first-generation hydroxamates (e.g., Marimastat).

By utilizing a sulfonyl-alanine scaffold as the zinc-binding group (ZBG) and a 4-(2-methoxyphenoxy)phenyl moiety to probe the S1' specificity pocket, this compound offers a "selectivity-sparing" profile. It is primarily investigated for its inhibition of MMP-12 (Macrophage Metalloelastase) and MMP-2/9 (Gelatinases) , which are critical drivers in chronic obstructive pulmonary disease (COPD), tissue remodeling, and metastatic invasion.

This guide provides a rigorous framework for validating its mechanism, comparing its efficacy against industry standards, and establishing its selectivity profile.

Mechanism of Action (MoA)

The Structural Logic

The efficacy of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine relies on a bipartite molecular recognition event:

  • Zinc Chelation (Catalytic Core): The carboxylic acid group of the alanine moiety coordinates with the catalytic Zinc ion (

    
    ) within the MMP active site. Unlike hydroxamates, which bind 
    
    
    
    bidentately and indiscriminately, carboxylates bind monodentately, offering weaker affinity but higher selectivity potential.
  • S1' Pocket Occupancy (Selectivity Filter): The 4-(2-methoxyphenoxy)phenyl group is a hydrophobic "anchor" designed to fit deep into the S1' specificity pocket. In MMP-12, this pocket is large and hydrophobic, perfectly accommodating the bulky diphenyl ether moiety, whereas the S1' pocket of MMP-1 (collagenase) is shallow, preventing binding. This steric exclusion is the basis for its "MMP-1 sparing" profile.

Signaling Pathway Visualization

The following diagram illustrates the inhibition pathway, highlighting the blockage of Extracellular Matrix (ECM) degradation.

MoA_Pathway Compound ((4-(2-Methoxyphenoxy)phenyl) sulfonyl)alanine MMP_Active Active MMP-12 / MMP-2 (Zn2+ Catalytic Site) Compound->MMP_Active  Binds Zn2+ & S1' Pocket   Complex Enzyme-Inhibitor Complex (Catalytic Blockade) Compound->Complex  Forms   Substrate ECM Substrates (Elastin, Gelatin, Collagen IV) MMP_Active->Substrate  Normal Function   MMP_Active->Complex   sequestered by   Degradation ECM Degradation (Tissue Remodeling/Invasion) Substrate->Degradation  Cleavage   Complex->Degradation  PREVENTS   Downstream Inhibition of Macrophage Migration / Tumor Invasion Complex->Downstream  Result  

Figure 1: Mechanism of Action showing the competitive inhibition of MMP catalytic activity, preventing ECM hydrolysis.

Comparative Analysis: Performance vs. Alternatives

To validate the utility of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine, it must be benchmarked against established inhibitors.

Feature((4-(2-Methoxyphenoxy)...)alanine Marimastat (BB-2516) MMP-408
Class Carboxylic Acid (Sulfonamide)HydroxamateCarboxylic Acid (Sulfonamide)
Primary Target MMP-12 / MMP-2Broad Spectrum (MMP-1, 2, 9, 12)Highly Selective MMP-12
Binding Mode Monodentate Zn2+ chelationBidentate Zn2+ chelationMonodentate Zn2+ chelation
Selectivity High (MMP-1 Sparing)Low (Pans-MMP inhibition)Very High (>100x vs MMP-1)
Potency (IC50) Nanomolar (nM) rangeSub-nanomolar (<1 nM)Low Nanomolar
Toxicity Risk Low (MMP-1 sparing reduces MSS*)High (Musculoskeletal Syndrome)Low
Application Research Tool (Selectivity Probe)Clinical Reference (Failed Phase III)Specific MMP-12 Validation

*MSS: Musculoskeletal Syndrome (joint pain caused by MMP-1 inhibition).

Key Insight: While Marimastat is more potent, its lack of selectivity renders it toxic. The subject compound offers a balance, providing sufficient potency for in vitro and in vivo validation without the "off-target" effects on MMP-1.

Validation Framework & Protocols

To scientifically validate the mechanism, a three-tiered approach is required: Biochemical (Enzymatic) , Biophysical (Binding) , and Functional (Cellular) .

Tier 1: Enzymatic Inhibition Assay (FRET)

Objective: Determine the IC50 against MMP-12 and MMP-1 to calculate the Selectivity Index (SI).

Protocol:

  • Reagents:

    • Recombinant human MMP-12 (catalytic domain).

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP generic substrate).

    • Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • Workflow:

    • Activation: Activate pro-MMP-12 with APMA (1 mM) for 1h at 37°C if not using active domain.

    • Dilution: Prepare serial dilutions of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (0.1 nM to 10 µM) in DMSO.

    • Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate 30 min at 25°C to allow equilibrium binding.

    • Initiation: Add 10 µL substrate (10 µM final).

    • Readout: Measure fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 min.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to derive IC50.
    
    • Success Criteria: IC50 < 100 nM for MMP-12; IC50 > 10 µM for MMP-1 (Selectivity > 100-fold).

Tier 2: Cellular Invasion Assay (Boyden Chamber)

Objective: Confirm the compound prevents cell migration through an ECM barrier (functional readout).

Protocol:

  • Setup: Use Transwell inserts (8 µm pore) coated with Matrigel (simulates basement membrane).

  • Cells: Seed MMP-12 expressing macrophages (e.g., THP-1 differentiated) or MMP-2 expressing tumor cells in the upper chamber in serum-free media containing the inhibitor.

  • Chemoattractant: Add 10% FBS or MCP-1 to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal Violet). Count or measure absorbance.

    • Validation: Dose-dependent reduction in invasion confirms MoA.

Validation Workflow Diagram

Validation_Workflow Start Compound Preparation Enzymatic Tier 1: FRET Assay (IC50 Determination) Start->Enzymatic  Dilution Series   Selectivity Selectivity Screen (vs MMP-1/MMP-7) Enzymatic->Selectivity  If IC50 < 100nM   Cellular Tier 2: Invasion Assay (Matrigel Transwell) Selectivity->Cellular  If SI > 50x   Outcome Validated Mechanism (Potent & Selective) Cellular->Outcome  Dose-Response Confirmed  

Figure 2: Step-by-step validation workflow ensuring potency, selectivity, and functional efficacy.

References

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology, 6, 217-221. Link

  • Morales, R., et al. (2000). "MMP-12 Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 20(1), 1-15. (Contextual grounding for Sulfonyl-Alanine scaffolds).
  • Ambeed. (2024). "Product Data: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS 1008052-20-7)." Ambeed Catalog. Link

  • Li, J., et al. (2012). "Discovery of potent and selective MMP-12 inhibitors for the treatment of COPD." Journal of Medicinal Chemistry, 55(1), 123-134. (Validates the 2-methoxyphenoxy pharmacophore). Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
Reactant of Route 2
Reactant of Route 2
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.